2,3-Dibromopropyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromopropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKJDVAYJDKPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 | |
| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40715-86-4 | |
| Record name | 2-Propenoic acid, 2,3-dibromopropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40715-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7024950 | |
| Record name | 2,3-Dibromopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dibromopropyl acrylate is a clear light brown liquid. (NTP, 1992) | |
| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
19660-16-3 | |
| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-Dibromopropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19660-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromopropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019660163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2,3-dibromopropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dibromopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromopropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC7AHU2C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: Synthesis of 2,3-Dibromopropyl Acrylate - Mechanism, Optimization, and Protocol
An In-Depth Technical Guide for Drug Development Professionals
Abstract
2,3-Dibromopropyl acrylate is a key bifunctional monomer utilized in the synthesis of specialty polymers, flame retardants, and as an intermediate in various organic syntheses. Its structure combines a reactive acrylate group, susceptible to polymerization, with vicinal dibromides that can undergo further chemical transformations. This guide provides a comprehensive overview of the predominant synthesis route: the direct electrophilic bromination of allyl acrylate. We will dissect the underlying reaction mechanism, explore the critical parameters governing reaction efficiency and product purity, and present a detailed, field-proven experimental protocol. This document is intended for researchers and process chemists seeking to implement or optimize the synthesis of this compound in a laboratory or scale-up setting.
Introduction: Strategic Importance of this compound
The utility of this compound stems from its dual functionality. The acrylate moiety provides a readily polymerizable vinyl group, while the 1,2-dibromo functionality serves as a handle for subsequent nucleophilic substitution or elimination reactions. This unique combination makes it a valuable building block in materials science and pharmaceutical intermediate synthesis. The most direct and industrially relevant method for its preparation is the addition of elemental bromine across the double bond of allyl acrylate. While conceptually straightforward, achieving high yield and purity requires a nuanced understanding of the reaction mechanism and precise control over experimental conditions to prevent side reactions, such as polymerization or allylic bromination.
The Core Synthesis Pathway: Electrophilic Addition
The synthesis of this compound is fundamentally an electrophilic addition reaction. Allyl acrylate is treated with elemental bromine (Br₂), typically in an inert solvent, to yield the desired vicinal dibromide.
Overall Reaction Scheme: CH₂=CHCH₂OC(=O)CH=CH₂ (Allyl Acrylate) + Br₂ → BrCH₂CH(Br)CH₂OC(=O)CH=CH₂ (this compound)
This guide will focus exclusively on this pathway due to its high atom economy and procedural simplicity compared to multi-step alternatives (e.g., esterification of 2,3-dibromopropanol).
Reaction Mechanism: A Step-by-Step Analysis
Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis. The addition of bromine to the allylic double bond proceeds via a two-step mechanism involving a cyclic bromonium ion intermediate. This pathway explains the observed anti-addition stereochemistry and the reaction's sensitivity to solvent and temperature.
Step 1: Electrophilic Attack and Formation of the Bromonium Ion The electron-rich π-bond of the allyl group in allyl acrylate acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. The Br-Br bond is polarized as it approaches the double bond. This attack leads to the heterolytic cleavage of the Br-Br bond, forming a bromide ion (Br⁻) and a cyclic three-membered ring intermediate known as the bromonium ion.
Step 2: Nucleophilic Ring-Opening The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the two carbon atoms of the bromonium ion from the side opposite to the ring. This backside attack results in the opening of the three-membered ring and the formation of the final 2,3-dibromopropyl product.
This mechanistic pathway ensures that the two bromine atoms add to opposite faces of the original double bond, a process known as anti-addition.
Caption: Reaction mechanism for the synthesis of this compound.
Optimizing Reaction Conditions
The success of this synthesis hinges on careful control of several key parameters. The choices made directly impact yield, purity, and safety by mitigating competing reactions like polymerization of the acrylate group or radical-based allylic substitution.[1][2][3]
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Temperature | 0 to 40 °C | Causality: The bromination is exothermic. Maintaining a low temperature, typically with an ice bath, is critical to prevent runaway reactions.[4] More importantly, it suppresses the thermally initiated polymerization of the acrylate moiety and minimizes the formation of allylic bromination byproducts, which are favored at higher temperatures.[1][5] |
| Solvent | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | Causality: Halogenated solvents are ideal as they are inert to bromine and effectively dissolve both the starting material and the product.[4][6] They provide a medium for controlled heat dissipation. Chloroform is frequently cited in established procedures.[4] |
| Reactant Ratio | 1.0 : 1.1 (Allyl Acrylate : Bromine) | Causality: A slight molar excess of bromine (e.g., 1.1 to 1.2 equivalents) ensures the complete consumption of the allyl acrylate starting material.[4] This simplifies purification, as removing unreacted starting material can be challenging. A large excess of bromine should be avoided as it complicates the workup. |
| Rate of Addition | Slow, dropwise addition of Bromine | Causality: This is a crucial control point. Adding the bromine solution slowly over a period of 3-4 hours allows the exothermic heat of reaction to be managed effectively by the cooling bath.[4] A rapid addition would cause a temperature spike, leading to the aforementioned side reactions and reducing product quality. |
| Inhibitors | Optional, but recommended | Causality: While low temperatures mitigate polymerization, the presence of a radical inhibitor (e.g., hydroquinone) in the starting allyl acrylate can provide an additional layer of security against premature polymerization, especially during storage and handling.[7] |
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where successful execution of each step ensures the quality required for the next. It is based on established laboratory methods.[4]
Reagent Preparation and Safety
-
Allyl Acrylate: Verify purity via GC or NMR. Ensure it is free of polymer. If necessary, pass through a column of basic alumina to remove inhibitors immediately before use.[7]
-
Bromine: Handle with extreme caution in a certified chemical fume hood. Bromine is highly corrosive, toxic, and volatile.[6] Wear appropriate PPE, including neoprene or nitrile gloves, safety goggles, and a face shield.[8][9]
-
Solvent (Chloroform): Use anhydrous grade to prevent side reactions with bromine.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.
-
Reactant Charging: In the flask, place allyl acrylate (0.15 mol). Add chloroform (10 ml) to dissolve the acrylate.[4]
-
Bromine Solution Preparation: In the dropping funnel, prepare a solution of bromine (0.17 mol, a slight excess) in chloroform (10-15 ml).
-
Controlled Addition: Begin stirring the allyl acrylate solution and allow it to cool to 0-5 °C. Start the slow, dropwise addition of the bromine solution from the funnel. Crucially, monitor the temperature and the rate of addition to ensure the internal temperature does not exceed 40 °C. [4] The characteristic reddish-brown color of bromine should disappear as it reacts. The total addition time should be approximately 3-4 hours.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Workup - Quenching: (Optional but recommended) To remove any unreacted bromine, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the organic layer is colorless.[6] Subsequently, wash with water and then a saturated brine solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the chloroform solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, light-brown liquid.[4]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H-NMR: Will show characteristic peaks for the acrylate protons and the newly formed CH₂Br and CHBr protons. The disappearance of the allyl vinyl protons confirms the reaction's success.[4]
-
GC-MS: Provides information on purity and confirms the molecular weight of the product.
-
FT-IR: Will show the characteristic ester carbonyl stretch (~1720-1740 cm⁻¹) and the absence of the C=C stretch from the starting material's allyl group.
Safety and Handling
All operations must be conducted in a well-ventilated chemical fume hood.[9]
-
This compound: This compound is toxic by ingestion and is a suspected irritant.[10] It may be unstable to heat, light, and air.[10] Store under freezer conditions, protected from light.[10]
-
Bromine: Highly toxic, corrosive, and causes severe burns. Inhalation can be fatal. Always handle with extreme care.[6]
-
Acrylates: Acrylates are skin and eye irritants and potential sensitizers.[11] Avoid inhalation of vapors.[8][9]
-
Chloroform: A suspected carcinogen and toxic substance. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound via electrophilic addition of bromine to allyl acrylate is a robust and efficient method when executed with precision. The key to achieving high yield and purity lies in the rigorous control of the reaction temperature and the rate of bromine addition. By understanding the underlying mechanism involving the bromonium ion intermediate, chemists can effectively mitigate side reactions such as polymerization and allylic substitution. The protocol detailed herein provides a reliable framework for the successful laboratory-scale synthesis of this valuable bifunctional monomer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 4. afinitica.com [afinitica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. scipoly.com [scipoly.com]
- 10. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. download.basf.com [download.basf.com]
physical and chemical properties of 2,3-Dibromopropyl acrylate monomer
An In-depth Technical Guide to 2,3-Dibromopropyl Acrylate Monomer
Introduction and Monograph
This compound (DBPA) is a halogenated ester monomer belonging to the acrylate family. Its chemical structure incorporates a reactive acrylate moiety, which is susceptible to polymerization, and a dibrominated propyl group. This combination of functionalities suggests its potential utility as a reactive flame retardant, a crosslinking agent, or as a monomer to introduce specific properties such as increased refractive index or density into a polymer backbone. Acrylate monomers are a versatile class of compounds widely used in the synthesis of polymers for adhesives, coatings, and other advanced materials[1]. The presence of bromine atoms in DBPA significantly modifies its properties compared to simple alkyl acrylates, making it a subject of interest for specialized polymer synthesis.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers and scientists in polymer chemistry and materials science. It consolidates available data on its physicochemical characteristics, reactivity, and handling, and provides field-proven methodologies for its synthesis, polymerization, and analysis.
Chemical Identity and Nomenclature
Correctly identifying a chemical substance is critical for safety, procurement, and regulatory compliance. The following section details the primary identifiers for this compound.
-
IUPAC Name : 2,3-dibromopropyl prop-2-enoate[2]
-
Synonyms : Acrylic acid, 2,3-dibromopropyl ester; 2,3-Dibromopropyl propenoate; 2-Propenoic acid, 2,3-dibromopropyl ester[2][3]
Chemical Structure
The structure of this compound features a terminal vinyl group essential for polymerization and vicinal bromine atoms on the propyl ester chain.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is provided below. This data is essential for designing experiments, understanding the material's behavior, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Weight | 271.93 g/mol | [2][3] |
| Appearance | Clear, light brown liquid | [2][4] |
| Boiling Point | 112 °C @ 1.2 mmHg; 105 °C @ 6 mmHg | [3][4] |
| Density | 1.77 g/cm³ at 20 °C | [3][4] |
| Refractive Index | 1.5230 - 1.5300 | [3] |
| Flash Point | 121.1 °C | [3] |
| Vapor Pressure | 0.00473 mmHg at 25 °C | [3] |
| Purity | >85.0% (by GC) |
Chemical Reactivity and Stability
This compound is a reactive monomer primarily due to the presence of the acrylate group.
-
Polymerization : The carbon-carbon double bond of the acrylate group is susceptible to free-radical polymerization. This reaction can be initiated by heat, light, or chemical initiators. The polymerization is typically exothermic and can be rapid and uncontrolled if not properly inhibited.[2]
-
Stability : The compound may be unstable when exposed to heat, light, and air.[2][4] Commercial preparations are typically stabilized with inhibitors like hydroquinone or phenothiazine to prevent premature polymerization. For long-term storage, a cool, dark environment is recommended.
-
Incompatibilities : It is incompatible with strong oxidizing agents.[3][4]
-
Hazardous Reactions :
Synthesis and Purification Protocol
References
- 1. sartomer.arkema.com [sartomer.arkema.com]
- 2. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 19660-16-3,this compound | lookchem [lookchem.com]
- 4. This compound CAS#: 19660-16-3 [chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. afinitica.com [afinitica.com]
Introduction: Understanding the Physicochemical Landscape of 2,3-Dibromopropyl Acrylate
An In-depth Technical Guide to the Solubility and Stability of 2,3-Dibromopropyl Acrylate
This compound (DBPA) is a halogenated acrylate monomer with the chemical formula C₆H₈Br₂O₂.[1][2][3] Its structure, featuring a reactive acrylate moiety and vicinal bromine atoms, makes it a potentially valuable component in the synthesis of polymers with specific properties such as flame retardancy and high refractive indices. For researchers, scientists, and drug development professionals exploring its use, a thorough understanding of its solubility and stability in common solvents is a critical prerequisite for successful formulation, polymerization, and application.
This technical guide provides a comprehensive overview of the known characteristics of this compound, offers expert insights into its expected behavior based on fundamental chemical principles, and presents detailed, field-proven methodologies for its empirical evaluation. The objective is to equip the scientific community with the necessary knowledge to handle, formulate, and study this monomer with confidence and scientific rigor.
Part 1: Solubility Profile of this compound
Theoretical Solubility Assessment
The molecular structure of this compound contains both polar and non-polar regions:
-
Polar Moieties: The ester group (-COO-) is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.
-
Non-Polar Moieties: The propyl chain and the carbon-bromine bonds contribute to the molecule's non-polar character.
This dual nature suggests that this compound will exhibit miscibility with a range of organic solvents. Its solubility is expected to be highest in solvents with intermediate polarity and lower in highly polar or very non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of the non-polar dibromopropyl group is likely to limit solubility in highly polar, hydrogen-bonding solvents like water. Moderate solubility is expected in alcohols. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the ester group of DBPA without the competing strong hydrogen-bonding network of protic solvents. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents should effectively solvate the ester portion of the molecule. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to High | The alkyl and halogenated portions of the molecule will interact favorably with non-polar solvents via London dispersion forces. |
Experimental Protocol for Determining Solubility
To establish a quantitative solubility profile, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (purity >95%)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let any undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Part 2: Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter, particularly given its polymerizable nature and the presence of reactive functional groups. It is known to be unstable to heat, light, and air.[1][2][3]
Key Factors Influencing Stability
-
Polymerization: Like other acrylates, this compound can undergo spontaneous free-radical polymerization. This process can be initiated by:
-
Heat: Elevated temperatures increase the rate of formation of free radicals.
-
Light (UV radiation): UV light can provide the energy to initiate radical formation.
-
Oxygen: While oxygen can act as an inhibitor at low concentrations, it can also form peroxides that can initiate polymerization.
-
Impurities: Trace metal ions or other contaminants can act as catalysts for polymerization.
-
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield acrylic acid and 2,3-dibromopropanol. The rate of hydrolysis is generally faster under basic conditions.
-
Elimination Reactions: The vicinal dibromides on the propyl chain may be susceptible to elimination reactions, especially in the presence of certain nucleophiles or bases. For instance, dimethyl sulfoxide (DMSO) has been shown to cause the reductive elimination of similar compounds.[4]
Diagram 2: Factors Influencing the Stability of this compound
Caption: Major degradation pathways for this compound.
Recommended Handling and Storage
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Store in a cool, dark place, preferably at temperatures below 15°C.[5] Freezer storage may also be appropriate.[1]
-
Inhibitors: For long-term storage, the presence of a suitable free-radical inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), is crucial. The effectiveness of these inhibitors often requires the presence of dissolved oxygen.
-
Atmosphere: Store under an air atmosphere, not under inert gas, to ensure the functionality of common phenolic inhibitors.[6]
-
Light Exposure: Protect from light to prevent photo-initiated polymerization.[1]
Experimental Protocol for Stability Assessment
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. Such studies are essential for determining appropriate storage conditions and shelf-life.
Objective: To evaluate the stability of this compound under thermal, photolytic, and hydrolytic stress.
Materials:
-
This compound
-
Solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)
-
Temperature-controlled ovens
-
Photostability chamber with controlled light and UV exposure
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
-
Forced Degradation Conditions:
-
Thermal Stress:
-
Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, 14 days).
-
Include a control sample stored at a recommended temperature (e.g., 4°C).
-
-
Photolytic Stress:
-
Expose samples to light in a photostability chamber according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Include a control sample protected from light.
-
-
Hydrolytic Stress (Acidic, Basic, and Neutral):
-
Add the stock solution to aqueous solutions of 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Incubate the samples at room temperature and an elevated temperature (e.g., 60°C).
-
At specified time points, neutralize the acidic and basic samples before analysis.
-
-
-
Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
Analyze the samples by a stability-indicating HPLC method (a method capable of separating the intact monomer from its degradation products).
-
Use a PDA detector to assess peak purity and detect the formation of new chromophores.
-
Use an MS detector to identify the mass of potential degradation products.
-
Quantify the amount of remaining this compound and the formation of any major degradants.
-
Conclusion
While quantitative data for the solubility and stability of this compound is sparse in the public domain, a robust understanding of its physicochemical properties can be derived from its chemical structure and the behavior of similar acrylate monomers. This guide provides a framework for predicting its solubility and stability, and more importantly, outlines detailed experimental protocols for their empirical determination. By employing these methodologies, researchers can generate the reliable data needed to confidently incorporate this compound into their research and development workflows, ensuring both the integrity of their experiments and the quality of their results.
References
- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 19660-16-3,this compound | lookchem [lookchem.com]
- 3. This compound CAS#: 19660-16-3 [m.chemicalbook.com]
- 4. Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 19660-16-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. synthomer.com [synthomer.com]
A Comprehensive Technical Guide to the Safe Handling of 2,3-Dibromopropyl Acrylate in the Laboratory
This guide provides an in-depth overview of the health and safety considerations essential for the laboratory-based handling of 2,3-Dibromopropyl acrylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure a safe and compliant research environment. The following sections detail the inherent hazards of this compound and delineate a robust framework for risk mitigation, from initial handling to emergency response.
Understanding the Hazard Profile of this compound
This compound (CAS No. 19660-16-3) is a halogenated acrylate ester that presents a multifaceted hazard profile requiring stringent safety protocols.[1][2] As a clear, light brown liquid, its physical state can belie its significant health risks.[1] The primary acute hazards are its potent irritant effects on the skin and eyes, and it is classified as toxic if ingested.[1][3][4] Furthermore, as with many acrylate monomers, there is potential for respiratory irritation.[1]
A critical aspect of its chemical nature is its propensity for polymerization.[1][3] This reactivity can be triggered by exposure to heat, light, or air, and can be accelerated by contamination.[1] Uncontrolled polymerization can lead to a rapid increase in temperature and pressure, posing a significant physical hazard in a laboratory setting. It is also incompatible with strong oxidizing agents, acids, and bases, which can catalyze vigorous and exothermic reactions.[1][3]
Toxicological Profile: A Matter of Prudent Precaution
While specific long-term toxicological data for this compound is not extensively documented in publicly accessible databases, the broader family of acrylates and brominated compounds warrants a cautious approach. Some acrylates have been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), typically based on animal studies where high doses induced tumors at the site of contact through chronic irritation.[5][6][7] However, it is crucial to note that other regulatory bodies have not always concurred with this classification, attributing the carcinogenicity to a secondary effect of long-term tissue damage rather than a direct genotoxic mechanism.[5][8]
Given the structural alerts within the this compound molecule—both an acrylate moiety and a brominated alkyl chain—it is prudent to handle this chemical as a potential carcinogen and mutagen until more definitive data becomes available. The related compound, tris(2,3-dibromopropyl) phosphate, is recognized as a mutagen and is reasonably anticipated to be a human carcinogen, further underscoring the need for caution.[9][10][11][12]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 19660-16-3 | [1] |
| Molecular Formula | C₆H₈Br₂O₂ | [1] |
| Molecular Weight | 271.93 g/mol | [1] |
| Appearance | Clear light brown liquid | [1] |
| Boiling Point | 112 °C at 1.2 mmHg | LookChem |
| Flash Point | 121.1 °C | LookChem |
| Density | 1.77 g/cm³ | LookChem |
| Stability | May be unstable to heat, light, and air. Polymerizable. | [1] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
Source: PubChem.[1]
The Hierarchy of Controls: A Systematic Approach to Safety
To effectively mitigate the risks associated with this compound, a systematic application of the hierarchy of controls is paramount. This approach prioritizes the most effective control measures to minimize or eliminate hazards.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.[13] The fume hood should have a continuous and verifiable airflow.
Administrative Controls: Standard Operating Procedures and Training
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound is mandatory. This SOP should include:
-
A summary of the hazards.
-
Step-by-step instructions for safe handling, storage, and disposal.
-
Required PPE.
-
Emergency procedures for spills and exposures.
Training: All personnel who will handle this chemical must receive documented training on the specific hazards and the established SOPs before commencing any work.
Personal Protective Equipment (PPE): The Last Barrier
While engineering and administrative controls are primary, appropriate PPE is essential to protect against direct contact.
-
Hand Protection: Due to the irritant nature of acrylates and their ability to penetrate some glove materials, double-gloving with nitrile gloves is recommended.[6] Gloves should be inspected for any signs of degradation before and during use and changed frequently.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.[13]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4]
Safe Handling and Storage Protocols
Handling:
-
Always handle this compound in a designated area within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from sources of heat, light, and ignition.[3][4]
-
It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Containers should be tightly sealed to prevent leakage and polymerization.
-
Given its potential for instability, storage under refrigerated conditions may be advisable, as recommended by some suppliers.[14] Always consult the manufacturer's safety data sheet for specific storage temperature recommendations.
Emergency Procedures: Preparedness is Key
Rapid and appropriate response to emergencies is critical to minimizing harm.
Caption: A streamlined workflow for responding to spills and personal exposures.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water.[1][3][4]
-
All contaminated materials must be disposed of as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact the institution's emergency response team or hazardous materials unit.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.[3] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated labware, absorbent materials, and excess chemical, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations. Waste containers must be clearly labeled with the contents and associated hazards.
Conclusion: A Commitment to Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its hazards and a diligent application of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Continuous review of safety procedures and ongoing training are essential components of a proactive safety culture.
References
- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. heynovachem.com [heynovachem.com]
- 12. Tris(2,3-dibromopropyl) phosphate: mutagenicity of a widely used flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scipoly.com [scipoly.com]
- 14. 2,3-DIBROMOPROPYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 2,3-Dibromopropyl Acrylate (CAS: 19660-16-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromopropyl acrylate (DBPA), with CAS number 19660-16-3, is a halogenated acrylate monomer that holds significant potential in various fields of materials science and biomedical research.[1][2] Its unique chemical structure, featuring a reactive acrylate group and two bromine atoms, imparts a combination of polymerizability and functionality that makes it a valuable building block for specialty polymers. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this compound, with a particular focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
This compound is typically a clear, light brown liquid.[1][2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its proper storage, handling, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 19660-16-3 | [1][2] |
| Molecular Formula | C₆H₈Br₂O₂ | [2] |
| Molecular Weight | 271.93 g/mol | [2] |
| Appearance | Clear light brown liquid | [1][2] |
| Boiling Point | 112 °C at 1.2 mmHg | [2] |
| Density | 1.77 g/cm³ | [2] |
| Refractive Index | 1.5230-1.5260 | [2] |
| Flash Point | 121.1 °C | [2] |
| Stability | May be unstable to heat, light, and air. Incompatible with strong oxidizing agents. | [1][2] |
Synthesis of this compound
The synthesis of this compound can be approached through a couple of primary routes, typically involving either the esterification of 2,3-dibromo-1-propanol or the bromination of an existing acrylate ester. A common and logical pathway is the esterification of 2,3-dibromo-1-propanol with acryloyl chloride. This method offers a direct route to the desired product.
References
Methodological & Application
Application Note: Free Radical Polymerization of 2,3-Dibromopropyl Acrylate - Initiation and Propagation Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the free radical polymerization of 2,3-Dibromopropyl Acrylate (DBPA). It covers the fundamental principles of initiation and propagation, offering comprehensive, step-by-step protocols for both solution and bulk polymerization methods. This application note is designed to equip researchers with the necessary knowledge to successfully synthesize poly(this compound) and understand the critical parameters influencing the reaction.
Introduction: The Significance of this compound in Polymer Science
This compound (DBPA) is a halogenated acrylic monomer with the chemical structure C=CC(=O)OCC(CBr)Br. The presence of two bromine atoms on the propyl group imparts unique properties to the resulting polymer, including increased refractive index, flame retardancy, and higher density compared to non-halogenated polyacrylates. These characteristics make poly(DBPA) a material of interest in specialty coatings, optical materials, and as an intermediate for further chemical modification in drug delivery systems and other advanced applications.
Free radical polymerization is a robust and widely used method for synthesizing a vast array of polymers, including polyacrylates. This process relies on the generation of highly reactive free radicals to initiate a chain reaction, leading to the formation of long polymer chains. Understanding and controlling the initiation and propagation steps are
Application Notes & Protocols: Synthesis of Well-Defined Poly(2,3-Dibromopropyl acrylate) via Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Poly(2,3-Dibromopropyl acrylate)
Poly(this compound) (PDBPA) is a functional polymer with significant potential across various scientific and industrial domains. The presence of pendant dibromopropyl groups provides a versatile platform for subsequent chemical modifications, making PDBPA an attractive precursor for the synthesis of advanced materials. The high bromine content also imparts inherent flame-retardant properties.[1][2] Atom Transfer Radical Polymerization (ATRP) stands out as a robust and controlled polymerization technique, enabling the synthesis of PDBPA with predetermined molecular weights and low dispersity, which is crucial for predictable material performance.[3]
This guide provides a comprehensive overview of the synthesis of PDBPA using ATRP, detailing the underlying mechanistic principles, a step-by-step experimental protocol, characterization techniques, and potential applications.
Mechanistic Insight: The Rationale Behind ATRP for this compound
ATRP is a controlled/"living" radical polymerization method that relies on a reversible equilibrium between active propagating radicals and dormant species.[4] This equilibrium is mediated by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state.
The key to a successful ATRP of this compound (DBPA) lies in the careful selection of the initiator, catalyst, ligand, and solvent to ensure a controlled polymerization process while accommodating the functional monomer.
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is commonly used. The initiator's structure determines the initial radical and, consequently, the polymer chain's initiating end-group.
-
Catalyst/Ligand System: A copper(I) halide (e.g., CuBr) is used as the activator, and a nitrogen-based ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) is used to solubilize the copper salt and tune its reactivity. The ligand plays a critical role in establishing the ATRP equilibrium.
-
Monomer: this compound contains an acrylate group, which is readily polymerizable via radical methods, and a dibromopropyl group, which is the key functional moiety. The polymerization of acrylates via ATRP is well-established.[5]
-
Solvent: A solvent is often necessary to ensure the homogeneity of the reaction mixture, which is crucial for achieving good control over the polymerization.[5] Anisole is a suitable choice for the polymerization of many acrylates.
The polymerization proceeds through the following steps:
-
Initiation: The Cu(I)/Ligand complex reversibly activates the initiator (R-X) to generate a radical (R•) and the Cu(II)/Ligand complex.
-
Propagation: The radical (R•) adds to the monomer (DBPA) to form a new propagating radical.
-
Deactivation: The Cu(II)/Ligand complex deactivates the propagating radical, reforming a dormant polymer chain and the Cu(I)/Ligand complex. This reversible deactivation is the key to controlling the polymerization.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the ATRP synthesis of poly(this compound).
Caption: Workflow for ATRP of this compound.
Detailed Experimental Protocol
Materials:
-
This compound (DBPA, monomer)[6]
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Inhibitor removal column (for monomer purification)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Pass the DBPA monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen/argon three times to ensure an inert atmosphere.
-
Add the purified DBPA monomer (e.g., 13.6 g, 50 mmol), anisole (e.g., 10 mL), and PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask via syringe.
-
Stir the mixture to allow the formation of the copper-ligand complex.
-
-
Degassing: Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
-
Initiation:
-
After the final thaw cycle, backfill the flask with nitrogen/argon.
-
Inject the initiator, EBiB (e.g., 0.073 mL, 0.5 mmol), into the stirring reaction mixture.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
-
Polymerization:
-
Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
-
Termination and Purification:
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively stopping the polymerization.
-
Dilute the viscous polymer solution with a small amount of a suitable solvent (e.g., THF).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization of Poly(this compound)
A combination of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the resulting polymer.[7]
| Technique | Purpose | Expected Results |
| Gel Permeation Chromatography (GPC/SEC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). | A monomodal and narrow molecular weight distribution (Đ < 1.5) is indicative of a controlled polymerization. The Mₙ should be close to the theoretical value calculated from the monomer-to-initiator ratio and conversion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and to calculate the monomer conversion. | ¹H NMR will show characteristic peaks for the polymer backbone and the pendant dibromopropyl groups. The disappearance of the vinyl proton signals from the monomer confirms polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | The spectrum should show the characteristic carbonyl stretching of the acrylate ester group and C-Br stretching vibrations. |
Data Presentation: Typical ATRP Conditions and Expected Outcomes
The following table summarizes typical reaction conditions for the ATRP of DBPA. The target degree of polymerization (DP) is determined by the initial molar ratio of monomer to initiator.
| Parameter | Value | Rationale |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 | This ratio is a good starting point for achieving a well-controlled polymerization of acrylates. |
| Solvent | Anisole | Provides good solubility for the monomer, polymer, and catalyst complex, leading to a homogeneous reaction. |
| Temperature | 70 °C | A moderate temperature that allows for a reasonable polymerization rate without significant side reactions. |
| Time | 4-8 hours | Typically sufficient to achieve high monomer conversion. |
| Target DP | 100 | Determined by the [Monomer]:[Initiator] ratio. |
| Expected Mₙ ( g/mol ) | ~27,200 (at 100% conversion) | Calculated as (DP x Monomer MW) + Initiator MW. |
| Expected Đ | < 1.5 | A low dispersity is a key indicator of a controlled polymerization. |
Post-Polymerization Modification: Unlocking Functionality
The pendant dibromopropyl groups in PDBPA are highly amenable to post-polymerization modification, allowing for the introduction of a wide range of functional groups.[8] This opens up possibilities for creating novel materials with tailored properties.
References
- 1. EP3166980B1 - Preparation of bromine-containing polymers and their application as flame retardants - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. youtube.com [youtube.com]
- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for Grafting 2,3-Dibromopropyl Acrylate onto Cellulose and Chitin: A Guide for Researchers
Introduction: Enhancing Natural Polymers with Brominated Functionalities
Cellulose and chitin stand as two of the most abundant and renewable biopolymers on Earth, offering a sustainable platform for the development of advanced materials. Their inherent properties, including biocompatibility and biodegradability, make them attractive candidates for a myriad of applications. However, to unlock their full potential, chemical modification is often necessary to impart specific functionalities. This guide provides a comprehensive overview and detailed protocols for the grafting of 2,3-Dibromopropyl acrylate (DBPA) onto cellulose and chitin.
The introduction of the dibromopropyl group via DBPA grafting serves a dual purpose. The bromine atoms are well-known to confer flame-retardant properties to materials, a critical attribute for applications in textiles, construction, and electronics.[1][2][3] Furthermore, the acrylate backbone provides a versatile linker that can be further modified, while the grafted polymer chains can alter the physical and chemical properties of the natural polymer, influencing its solubility, thermal stability, and interaction with other substances.[4][5] This opens up possibilities for creating novel biomaterials for drug delivery, antimicrobial coatings, and advanced composites.[6][7][8]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design, ensuring a thorough understanding of the process.
Chemical Principles and Reaction Mechanisms
The grafting of DBPA onto cellulose and chitin is typically achieved through a free-radical polymerization mechanism. The process is initiated by creating radical sites on the biopolymer backbone, which then propagate by adding monomer units.
Initiation: A chemical initiator, such as ceric ammonium nitrate (CAN) or a redox system like Fenton's reagent (Fe²⁺/H₂O₂), is commonly used to generate radicals on the hydroxyl groups of cellulose or the hydroxyl and amino groups of chitin.[4][9][10] For instance, the Ce⁴⁺ ion can abstract an electron from a hydroxyl group, creating a radical on the biopolymer.
Propagation: The generated macroradical then attacks the double bond of the this compound monomer, initiating the growth of a polymer chain. This process continues as more monomer units add to the growing chain.
Termination: The polymerization is terminated when two growing chains combine or by other termination reactions.
The efficiency and extent of grafting are influenced by several factors, including the concentration of the monomer, initiator, and biopolymer, as well as the reaction temperature and time.
Grafting this compound onto Cellulose
Cellulose, with its abundant hydroxyl groups, provides ample sites for graft polymerization. The following protocol outlines a general procedure for the synthesis of cellulose-graft-poly(this compound) (Cell-g-PDBPA).
Experimental Protocol: Cellulose Grafting
Materials:
-
Microcrystalline cellulose (or other cellulose source)
-
This compound (DBPA)
-
Ceric ammonium nitrate (CAN)
-
Nitric acid (HNO₃)
-
Acetone
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Buchner funnel and filter paper
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Preparation of Cellulose: Accurately weigh 1.0 g of microcrystalline cellulose and suspend it in 50 mL of distilled water in the three-neck flask. Purge the flask with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Initiator Addition: While stirring, add a freshly prepared solution of CAN (e.g., 0.1 M in 1 N HNO₃). The optimal concentration of CAN should be determined experimentally but a good starting point is a molar ratio of CAN to anhydroglucose units of cellulose of approximately 1:10.
-
Monomer Addition: After a short period (e.g., 15 minutes) to allow for the formation of radicals on the cellulose backbone, add the desired amount of DBPA monomer. The monomer to cellulose weight ratio can be varied to control the grafting percentage. A starting ratio of 2:1 (DBPA:cellulose) is recommended.
-
Reaction: Maintain the reaction mixture at a constant temperature (e.g., 40-60 °C) under a nitrogen atmosphere with continuous stirring for a specified period (e.g., 2-4 hours).
-
Termination and Purification: Quench the reaction by adding a hydroquinone solution. Filter the reaction mixture using a Buchner funnel and wash the solid product thoroughly with distilled water and then with acetone to remove any unreacted monomer and homopolymer.
-
Homopolymer Extraction: To ensure the complete removal of the PDBPA homopolymer, perform a Soxhlet extraction of the crude product with a suitable solvent (e.g., acetone or dimethylformamide) for 24 hours.
-
Drying: Dry the purified Cell-g-PDBPA in a vacuum oven at 60 °C to a constant weight.
Characterization of Cell-g-PDBPA
Successful grafting can be confirmed through various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectra of the pristine cellulose and the grafted product. The appearance of new absorption bands corresponding to the C=O stretching of the ester group in the acrylate (around 1730 cm⁻¹) and C-Br stretching (in the fingerprint region) will indicate successful grafting.[11][12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR can provide evidence of grafting. New peaks corresponding to the carbonyl carbon and the carbons of the dibromopropyl group will be observed in the spectrum of the grafted cellulose.[16]
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the modified cellulose. The incorporation of the brominated acrylate is expected to alter the decomposition profile, potentially increasing the char yield, which is indicative of improved flame retardancy.[17][18]
-
Scanning Electron Microscopy (SEM): SEM can be used to observe changes in the surface morphology of the cellulose fibers after grafting.
Grafting this compound onto Chitin
Chitin possesses both hydroxyl and N-acetyl groups, offering multiple sites for chemical modification. The grafting of DBPA onto chitin follows a similar free-radical mechanism as with cellulose.
Experimental Protocol: Chitin Grafting
Materials:
-
Chitin powder (from shrimp shells or other sources)
-
This compound (DBPA)
-
Potassium persulfate (K₂S₂O₈) or Ceric Ammonium Nitrate (CAN)
-
Acetone
-
Distilled water
Equipment:
-
Same as for cellulose grafting.
Procedure:
-
Preparation of Chitin: Disperse 1.0 g of chitin powder in 50 mL of distilled water in a three-neck flask and purge with nitrogen.
-
Initiator Addition: Add a solution of the initiator (e.g., K₂S₂O₈, with a starting concentration of 0.05 M). The choice of initiator and its concentration may need to be optimized.[10]
-
Monomer Addition: Add the desired amount of DBPA monomer (e.g., a 2:1 weight ratio of DBPA to chitin).
-
Reaction: Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere for 3-5 hours.
-
Purification: Cool the reaction mixture, filter the product, and wash extensively with water and acetone.
-
Homopolymer Extraction: Perform Soxhlet extraction with a suitable solvent to remove the PDBPA homopolymer.
-
Drying: Dry the purified chitin-g-PDBPA in a vacuum oven.
Characterization of Chitin-g-PDBPA
The characterization techniques are similar to those used for Cell-g-PDBPA:
-
FTIR Spectroscopy: Look for the characteristic C=O stretching peak of the acrylate group around 1730 cm⁻¹ and C-Br bands. The amide I and II bands of chitin should remain.[19]
-
NMR Spectroscopy: ¹³C NMR can confirm the presence of the grafted PDBPA chains.[20]
-
TGA: Assess the thermal stability and char formation of the modified chitin.[21]
-
Elemental Analysis: Determine the percentage of bromine and nitrogen to calculate the degree of grafting.
Visualization of Experimental Workflow and Reaction Scheme
Applications of DBPA-Grafted Biopolymers
The unique combination of a natural polymer backbone and brominated acrylate grafts leads to materials with a range of potential applications.
Flame Retardancy
The high bromine content of the grafted PDBPA chains is expected to impart significant flame-retardant properties to both cellulose and chitin. During combustion, the bromine radicals can interrupt the radical chain reactions in the gas phase, thus inhibiting the flame. Furthermore, the modified biopolymers may exhibit increased char formation, which acts as a thermal barrier.[1][2][3]
Table 1: Expected Flame Retardancy Properties
| Property | Expected Outcome for DBPA-Grafted Polymer |
| Limiting Oxygen Index (LOI) | Increased compared to unmodified polymer |
| Char Yield (from TGA) | Increased compared to unmodified polymer |
| Heat Release Rate (HRR) | Decreased compared to unmodified polymer |
Controlled Drug Delivery
The grafted polymer chains can create a matrix that encapsulates drug molecules, allowing for their controlled release. The rate of release can be tailored by varying the grafting percentage and the length of the grafted chains.[22][23][24][25][26][27] The hydrophobicity of the PDBPA grafts can be particularly useful for the sustained release of hydrophobic drugs.
Table 2: Parameters for Drug Release Studies
| Parameter | Description |
| Drug Loading | The amount of drug encapsulated in the polymer matrix. |
| Encapsulation Efficiency | The percentage of the initial drug that is successfully encapsulated. |
| In Vitro Release Profile | The rate and extent of drug release in a simulated physiological fluid over time. |
Antimicrobial Materials
While the inherent antimicrobial activity of chitin is well-known, the modification with DBPA could potentially enhance or alter this activity.[28][29][30][31][32] The brominated organic moieties may exhibit antimicrobial properties against a range of bacteria and fungi. The modified biopolymers could be developed into antimicrobial films, fibers, or coatings for biomedical devices and food packaging.
Table 3: Antimicrobial Activity Assessment
| Test | Description |
| Zone of Inhibition | Qualitative assessment of antimicrobial activity on an agar plate. |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the material that inhibits the visible growth of a microorganism. |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of the material that kills a particular bacterium. |
Safety Precautions
-
This compound (DBPA) is a hazardous chemical. It is a suspected carcinogen and can cause skin and eye irritation. Always handle DBPA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ceric ammonium nitrate (CAN) is a strong oxidizing agent. Avoid contact with combustible materials.
-
Nitric acid is corrosive. Handle with care and appropriate PPE.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The grafting of this compound onto cellulose and chitin presents a promising avenue for the development of functional biomaterials with enhanced flame retardancy, potential for controlled drug delivery, and antimicrobial properties. The protocols and information provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and application of these novel materials. Further optimization of the reaction conditions and in-depth evaluation of the material properties will be crucial for translating this research into practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [ub-ir.bolton.ac.uk]
- 3. Advances in the Study of Flame-Retardant Cellulose and Its Application in Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of chitosan derivatives for biomedical applications - American Chemical Society [acs.digitellinc.com]
- 7. Applications of Chitin and Its Derivatives in Biological Medicine | MDPI [mdpi.com]
- 8. Progress in chitin/chitosan and their derivatives for biomedical applications: Where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FTIR analysis of cellulose treated with sodium hydroxide and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 17. primescholars.com [primescholars.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of chitin grafting: thermal, antioxidant and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functionalisation of Electrospun Cellulose Acetate Membranes with PEDOT and PPy for Electronic Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Functionalized Bacterial Cellulose Microparticles for Drug Delivery in Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. researchgate.net [researchgate.net]
- 28. Antimicrobial Activities of Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. New Antibacterial and Antioxidant Chitin Derivatives: Ultrasonic Preparation and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. New Antibacterial and Antioxidant Chitin Derivatives: Ultrasonic Preparation and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Historical Use of 2,3-Dibromopropyl Acrylate as a Flame Retardant for Polyester and Cotton Textiles
A Senior Application Scientist's Retrospective and Cautionary Guide
Abstract: This document provides a detailed examination of 2,3-Dibromopropyl Acrylate (DBPA) and its historical application as a flame retardant for polyester, cotton, and their blends. It is intended for researchers, scientists, and professionals in drug development and material science as a historical and cautionary reference. Due to the significant toxicological concerns associated with brominated flame retardants of this class, the protocols described herein are not recommended for current use . Instead, this guide serves to document past practices, explain the chemical principles involved, and highlight the critical importance of toxicological assessment in chemical product development. We will delve into the synthesis, proposed application methods based on practices of the era, the mechanism of flame retardancy, and the overwhelming health and environmental hazards that led to the discontinuation of such chemicals.
Part 1: Introduction - A Look Back at Halogenated Flame Retardants
In the mid-20th century, the widespread adoption of synthetic polymers in textiles created new challenges in fire safety. Polyester and cotton blends, in particular, posed a significant flammability problem. Cotton chars but provides a scaffold for the molten, dripping polyester, leading to a "scaffolding effect" that can enhance burning.[1] This spurred the development of a wide range of chemical flame retardants, among which halogenated compounds, particularly those containing bromine, were highly effective.
This compound (DBPA) is a reactive, bromine-containing monomer that was investigated for these applications. As a vinyl compound, it could be polymerized into a latex binder or coating for textiles.[2] Its high bromine content was intended to confer flame retardancy to flammable substrates. However, the story of DBPA is inextricably linked to that of its close chemical relative, tris(2,3-dibromopropyl) phosphate (TDBPP), a flame retardant famously used in children's sleepwear in the 1970s. The discovery of TDBPP's mutagenic and carcinogenic properties led to its ban and became a landmark case in chemical safety regulation.[3][4] Given the structural similarities and the toxic profile of related acrylates, DBPA is now understood to be a hazardous compound and is not used in modern textile finishing.
This document will reconstruct the likely scientific and technical approach to using DBPA, framed within the critical context of its toxicity.
Part 2: Chemical & Physical Properties of this compound
Understanding the properties of DBPA is essential to comprehend both its function and its hazards.
| Property | Value | Source |
| Chemical Name | 2,3-dibromopropyl prop-2-enoate | PubChem |
| Synonyms | Acrylic Acid 2,3-Dibromopropyl Ester | PubChem |
| CAS Number | 19660-16-3 | PubChem |
| Molecular Formula | C₆H₈Br₂O₂ | PubChem |
| Molecular Weight | 271.93 g/mol | PubChem |
| Appearance | Clear light brown liquid | PubChem[5] |
| Boiling Point | 112 °C at 1.2 mmHg | LookChem |
| Reactivity | Polymerizable. May be unstable to heat, light, and air. | PubChem |
| Hazards | Toxic by ingestion, skin irritant, serious eye irritant. | PubChem[5] |
Part 3: Reconstructed Historical Application Protocol (CAUTIONARY)
Disclaimer: This protocol is a reconstruction based on general textile finishing techniques of the 1970s and is provided for historical and informational purposes only. This compound is a hazardous chemical and should not be used. Modern textile finishing employs safer, regulated alternatives.
The application of DBPA to textiles would have likely involved a "pad-dry-cure" method, a standard process for applying chemical finishes to fabrics. This process ensures even application and fixation of the chemical to the fibers.
Step-by-Step Methodology
-
Emulsion Polymerization of DBPA:
-
Rationale: DBPA as a monomer is unsuitable for direct application. It must first be polymerized into a stable aqueous emulsion (a latex). This allows for a uniform, water-based application without the use of harsh solvents.
-
Protocol: A standard emulsion polymerization would be carried out. DBPA monomer would be dispersed in water with surfactants (e.g., sodium dodecyl sulfate) and a water-soluble initiator (e.g., potassium persulfate). The reaction would be heated (typically 50-80°C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization, forming a stable poly(this compound) latex.
-
-
Preparation of the Finishing Bath:
-
Rationale: The latex is diluted to the desired concentration and mixed with other agents to ensure proper application and performance.
-
Protocol:
-
Calculate the required amount of the poly(DBPA) latex to achieve a target "add-on" (the weight percentage of dry chemical added to the fabric), typically in the range of 10-25% for flame retardants.
-
In a stainless steel tank, add the required volume of deionized water.
-
While stirring, add a wetting agent (e.g., a nonionic surfactant) to reduce the surface tension of the bath and ensure even wetting of the fabric.
-
Slowly add the calculated amount of the poly(DBPA) latex.
-
Optionally, a cross-linking agent (e.g., N-methylol acrylamide) could be added to improve the durability of the finish to washing.[6]
-
Adjust the pH of the bath if necessary (typically to between 5.5 and 6.5) using a mild acid like acetic acid.
-
-
-
Fabric Application via Padding:
-
Rationale: Padding is a continuous process that immerses the fabric in the finishing bath and then squeezes out the excess liquid to ensure a controlled and uniform uptake of the chemical.
-
Protocol:
-
A pre-scoured and dried 50/50 polyester/cotton blend fabric is fed into a two-roll laboratory padder.
-
The fabric passes through the finishing bath, becoming saturated.
-
The saturated fabric then passes through the nip of the two rollers, which are set to a specific pressure to achieve a desired "wet pick-up" (the weight of the solution picked up by the fabric, typically 70-100%).
-
The wet pick-up is calculated as: ((Wet Weight - Dry Weight) / Dry Weight) * 100%.
-
-
-
Drying and Curing:
-
Rationale: Drying removes the water, and curing uses heat to cross-link the polymer film on the fabric surface, "fixing" the finish to make it durable.
-
Protocol:
-
The wet fabric is immediately passed through a tenter frame oven.
-
Drying Stage: The fabric is dried at a lower temperature, typically 100-120°C, for 2-3 minutes to evaporate the water.
-
Curing Stage: The temperature is then raised to 150-160°C for 3-5 minutes. This higher temperature initiates the cross-linking reactions, creating a durable polymer network on the fibers.[6]
-
The fabric is cooled before being batched onto a roll.
-
-
Experimental Workflow Diagram
References
- 1. begoodtex.com [begoodtex.com]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 5. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ACRYLIC EMULSION COPOLYMERS - Patent 0192710 [data.epo.org]
Application Notes & Protocols: Formulation of Flame Retardant Coatings with Poly(2,3-Dibromopropyl acrylate)
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the formulation, application, and evaluation of flame retardant coatings incorporating poly(2,3-Dibromopropyl acrylate) (PDBPA). PDBPA is a halogenated polymer that functions as a reactive flame retardant, releasing bromine radicals upon thermal decomposition to quench the gas-phase reactions of combustion. This guide details the underlying scientific principles, offers step-by-step protocols for coating preparation and testing, and presents methodologies for performance characterization. A significant emphasis is placed on the scientific rationale behind formulation choices and the critical safety considerations associated with brominated flame retardants (BFRs).
Section 1: Scientific Background and Principles
The Imperative for Flame Retardant Coatings
Polymer-based materials are ubiquitous in modern construction, electronics, textiles, and transportation.[1] However, their organic nature makes them inherently flammable, posing significant fire risks. Flame retardant (FR) coatings are a critical safety measure, designed to be applied to a substrate to inhibit or delay ignition and reduce the rate of flame spread, thereby increasing escape times and minimizing property damage.[2]
Core Mechanisms of Flame Retardancy
The action of a flame retardant can be broadly categorized into physical and chemical mechanisms, which can occur in the condensed (solid) phase or the gas phase of a fire.
-
Gas Phase Inhibition: This mechanism involves the flame retardant releasing chemical species (e.g., radicals) that interfere with the high-energy radical chain reactions of combustion (e.g., H• and OH• radicals) in the flame.[3] This "quenching" of the fire's chemical engine reduces heat generation.
-
Condensed Phase Action: In the solid material, the flame retardant can work by:
-
Promoting Char Formation: Creating a thermally stable carbonaceous layer (char) that insulates the underlying polymer from heat and acts as a barrier to the release of flammable volatiles.[2][4]
-
Endothermic Decomposition: Undergoing decomposition that absorbs heat, thereby cooling the substrate and slowing pyrolysis.[3]
-
Release of Diluents: Releasing non-combustible gases (like water) that dilute the flammable gas mixture and reduce the oxygen concentration.[5]
-
Poly(this compound) as a Flame Retardant
Poly(this compound) is a brominated flame retardant. The high bromine content is key to its function. When exposed to the heat of a fire, the C-Br bonds, which are weaker than C-H bonds, cleave to release bromine radicals (Br•). These radicals are highly effective at scavenging the H• and OH• radicals that propagate the combustion process in the gas phase.[5] The primary reaction is the formation of hydrogen bromide (HBr), which then participates in a catalytic cycle of radical trapping.[4]
Often, halogenated flame retardants are used with a synergist, most commonly antimony trioxide (Sb₂O₃). The HBr released reacts with Sb₂O₃ to form antimony trihalides (e.g., SbBr₃), which are volatile and even more effective at quenching flame radicals than HBr alone.[4]
CRITICAL SAFETY & REGULATORY ADVISORY
The use of brominated flame retardants (BFRs) is a subject of significant health and environmental concern. Many BFRs are persistent, bioaccumulative, and toxic.[6] Animal studies and epidemiological investigations have suggested plausible links between BFR exposure and adverse health outcomes, including endocrine disruption, neurodevelopmental disorders, and cancer.[7][8] Compounds structurally similar to the monomer of PDBPA have been identified as developmental neurotoxicants.[6] Due to these concerns, the production and use of many BFRs have been restricted or phased out globally.
Researchers must treat all BFRs, including PDBPA and its precursors, as hazardous materials. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult institutional safety protocols and material safety data sheets (MSDS) before handling any chemicals.
Section 2: Formulation Development
Overview of Coating Components
A successful flame retardant coating is a multi-component system. Each ingredient is selected to fulfill a specific role.
| Component | Example Material | Primary Function | Rationale for Selection |
| Flame Retardant | Poly(this compound) | Provides flame retardancy via bromine radical release. | High bromine content offers efficient gas-phase inhibition. |
| Binder/Resin | Epoxy Acrylate / Polyurethane | Forms the continuous film, provides adhesion and mechanical properties. | Acrylate binders offer good durability and compatibility with PDBPA.[9] |
| Synergist | Antimony Trioxide (Sb₂O₃) | Enhances the efficiency of the halogenated flame retardant. | Reacts with HBr to form more effective radical scavengers.[4] |
| Solvent | Toluene / Xylene / MEK | Dissolves the binder and other components to achieve application viscosity. | Must effectively dissolve the polymer binder and allow for good film formation upon evaporation. |
| Additives | Defoamers, Wetting Agents | Control application properties and prevent film defects. | Ensures a uniform, defect-free coating.[10] |
Logical Workflow for Coating Formulation
The process of developing and testing a flame-retardant coating follows a logical sequence from synthesis to final performance evaluation. This workflow ensures that each stage informs the next, allowing for systematic optimization.
Caption: Workflow for FR coating development.
Section 3: Protocols and Methodologies
Protocol 1: Synthesis of Poly(this compound) (Illustrative)
Rationale: PDBPA is not a common commercial product and often needs to be synthesized in the lab. This protocol describes a standard free-radical solution polymerization.
Materials:
-
This compound (Monomer) - ACUTELY TOXIC
-
Toluene (Solvent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Methanol (Non-solvent for precipitation)
-
Three-neck round-bottom flask with condenser, nitrogen inlet, and magnetic stirrer.
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
To the flask, add this compound (1 equivalent) and toluene to achieve a 20-30% w/v solution.
-
Begin magnetic stirring and purge the system with nitrogen for 20-30 minutes to remove oxygen, which inhibits free-radical polymerization.
-
Add AIBN (0.5-1.0 mol% relative to the monomer).
-
Heat the reaction mixture to 60-70°C under a continuous gentle nitrogen purge.
-
Maintain the reaction for 6-12 hours. The viscosity of the solution will increase as polymerization proceeds.
-
After the reaction period, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (approx. 10x the volume of the reaction mixture) while stirring vigorously. The polymer will precipitate as a white solid.
-
Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved. Characterize the resulting PDBPA via FTIR and GPC.
Protocol 2: Preparation of a Solvent-Borne FR Coating
Rationale: This protocol details the blending of components to create a homogenous coating liquid ready for application. The order of addition is important to ensure proper dissolution and dispersion.
Materials:
-
Synthesized PDBPA
-
Epoxy Acrylate resin
-
Antimony Trioxide (Sb₂O₃)
-
Toluene
-
High-shear mixer or overhead stirrer
Example Formulation:
| Component | Weight Percent (wt%) |
| Epoxy Acrylate | 40% |
| PDBPA | 25% |
| Antimony Trioxide | 8% |
| Toluene | 27% |
| Total | 100% |
Procedure:
-
In a suitable mixing vessel, add the required amount of toluene.
-
While stirring, slowly add the epoxy acrylate resin and allow it to fully dissolve.
-
Once the binder is dissolved, slowly add the synthesized PDBPA powder. Continue mixing until a homogenous solution is formed. This may require gentle heating (40°C) to expedite dissolution.
-
Slowly add the antimony trioxide powder. Increase the mixing speed to ensure uniform dispersion of the solid particles. Mix for at least 30 minutes.
-
The resulting mixture should be a stable, uniform dispersion. Check the viscosity and adjust with a small amount of solvent if necessary.
Protocol 3: Coating Application and Curing
Rationale: A uniform and controlled film thickness is critical for repeatable and reliable testing.
Materials:
-
Substrate panels (e.g., wood, plastic, metal)
-
Draw-down bar (e.g., 100 µm wet film thickness)
-
Forced-air oven
Procedure:
-
Clean the substrate panels thoroughly to remove any dust or grease.
-
Place a substrate panel on a flat, level surface.
-
Dispense a small amount of the formulated coating liquid at the top edge of the panel.
-
Place the draw-down bar behind the liquid and pull it down the substrate at a slow, steady pace to create a uniform wet film.
-
Place the coated panel in a fume hood at ambient temperature for 30 minutes to allow for initial solvent flash-off.
-
Transfer the panel to a forced-air oven and cure at 80°C for 1 hour, followed by 120°C for 30 minutes (or as determined by binder specifications) to remove all solvent and form the final film.
-
Allow panels to cool and condition at standard temperature and humidity for at least 24 hours before testing.
Protocol 4: Performance Evaluation - Flame Retardancy Testing
Rationale: Standardized tests are required to quantify the flame retardant performance of the coating.
A. Limiting Oxygen Index (LOI) - ASTM D2863
-
Principle: Determines the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture required to sustain candle-like combustion of a vertically oriented sample. Higher LOI values indicate better flame retardancy.
-
Procedure: A coated sample of standard dimensions is placed in a vertical glass chimney. A controlled mixture of O₂/N₂ is flowed up through the chimney. The top of the sample is ignited, and the oxygen concentration is adjusted until the flame is just self-extinguishing.
B. UL-94 Vertical Burn Test
-
Principle: Classifies the flammability of a material based on its burning time, afterglow time, and whether it produces flaming drips after exposure to a standardized flame.[11][12]
-
Procedure: A coated specimen is held vertically and a flame is applied to the bottom edge for 10 seconds. The time until the flame self-extinguishes is recorded (t1). The flame is immediately reapplied for another 10 seconds, and the second extinction time (t2) and afterglow time are recorded. A cotton ball is placed below the sample to see if it is ignited by any drips.
-
Classification:
-
V-0: No specimen burns for more than 10s after each flame application; total flaming combustion time for 5 specimens does not exceed 50s; no flaming drips that ignite cotton.
-
V-1: No specimen burns for more than 30s; total flaming combustion time for 5 specimens does not exceed 250s; no flaming drips that ignite cotton.
-
V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.
-
Section 4: Data Interpretation and Expected Results
The effectiveness of the PDBPA-based coating is evaluated by comparing its performance to an uncoated substrate and a control coating made without the FR components.
| Test | Uncoated Substrate (e.g., Polypropylene) | Control Coating (Binder Only) | FR Coating (PDBPA + Sb₂O₃) |
| LOI (%) | ~18 | ~19 | > 28 |
| UL-94 Rating | Fails (burns) | Fails (burns) | V-0 or V-1 |
| Visual Observation | Complete consumption | Rapid burning | Self-extinguishing, formation of a dark char layer |
Note: These are representative values. Actual results will depend on the substrate, coating thickness, and precise formulation.
Flame Retardant Mechanism Visualization
The synergy between PDBPA and antimony trioxide is a classic example of gas-phase flame inhibition.
Caption: Gas-phase inhibition by PDBPA/Sb₂O₃.
Section 5: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Adhesion | Improper substrate cleaning; Incompatible binder. | Ensure substrate is clean and dry; Test alternative binders with better adhesion to the target substrate. |
| Low FR Performance | Insufficient FR loading; Poor dispersion of Sb₂O₃. | Increase the wt% of PDBPA and/or Sb₂O₃; Improve mixing protocol (higher shear, longer time). |
| Brittle Coating | High loading of solid fillers (PDBPA, Sb₂O₃); Incorrect binder choice. | Reduce filler content or add a plasticizer; Select a more flexible binder resin. |
| Film Defects (Cratering, Pinholes) | Solvent evaporates too quickly; Contamination. | Add a slower-evaporating solvent to the blend; Ensure a clean application environment. |
Section 6: Conclusion and Future Outlook
This guide outlines a systematic approach to formulating and evaluating flame retardant coatings using poly(this compound). The combination of PDBPA and antimony trioxide provides a robust, well-understood mechanism for gas-phase flame inhibition. However, the significant health and environmental concerns associated with brominated flame retardants cannot be overstated.
The future of flame retardant technology is rapidly moving towards halogen-free solutions. Researchers are encouraged to explore more sustainable alternatives, such as phosphorus-based acrylates[10][13][14] and intumescent systems, which form a protective char layer upon heating.[2] These next-generation technologies aim to provide effective fire safety without the toxicological drawbacks of legacy halogenated systems.
Section 7: References
-
Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 29(6), 841-853. 15
-
Kim, Y. R., et al. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Environmental Health and Toxicology, 29, e2014004. 7
-
Grova, N., et al. (2021). Brominated flame retardants, a cornelian dilemma. Environmental Research, 197, 111122. 6
-
Pereira, C., et al. (2020). Health toxicity effects of brominated flame retardants: From environmental to human exposure. INIS-IAEA. --INVALID-LINK--
-
NBchao.Com. (n.d.). How to test the fire resistance performance of fire-proof coatings? Q&A. 16
-
Birnbaum, L. S. (2010). Human Health Effects of Brominated Flame Retardants. ResearchGate. 8
-
IEWC.com. (n.d.). Test Procedures for Flame Retardancy. 11
-
Testex. (2023). Flame Retardant Testing: A Complete Overview. 12
-
UTS. (n.d.). Flame Retardant Test as per ISO 340. 17
-
TCA Lab / Alfa Chemistry. (n.d.). Flame Resistance Testing. 18
-
Sonnier, R., et al. (2018). Preparation and Characterisation of UV-Curable Flame Retardant Wood Coating Containing a Phosphorus Acrylate Monomer. Molecules, 23(11), 2822. --INVALID-LINK--
-
Xu, Z., et al. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Polymers, 14(21), 4768. --INVALID-LINK--
-
Greenchemicals. (2024). FLAME RETARDANTS FOR POLYOLEPHINES. 5
-
SpecialChem. (2025). Flame Retardants of Plastic - Mechanism, Types, & Applications. 4
-
Ligaray, M., et al. (2020). Flame Retardant Coatings: Additives, Binders, and Fillers. Polymers, 12(10), 2296. --INVALID-LINK--
-
Bashir, T. (Ed.). (2023). Flame Retardant Coatings for Plastics and Textiles. MDPI. 1
-
Wang, X., et al. (2019). Preparation, characterization and flame retardancy of phosphorus-containing poly-styrene-acrylate emulsion. Designed Monomers and Polymers, 22(1), 110-121. 13
-
Hameed, A. H., et al. (2022). Synthesis, Characterization, and Application of Polyurethane-Acrylic Hybrids as Anticorrosion Coatings. International Journal of Technology, 13(1), 105. 9
-
Wang, X., et al. (2019). Preparation, characterization and flame retardancy of phosphorus-containing poly-styrene-acrylate emulsion. Semantic Scholar. 14
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. greenchemicals.eu [greenchemicals.eu]
- 6. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Application of Polyurethane-Acrylic Hybrids as Anticorrosion Coatings [ijtech.eng.ui.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. iewc.com [iewc.com]
- 12. testextextile.com [testextextile.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to test the fire resistance performance of fire-proof coatings? Q&A | NBCHAO [en1.nbchao.com]
- 17. Flame Retardant Test as per ISO 340 – Electrical Safety Testing Laboratory [itcindia.org]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of 2,3-Dibromopropyl Acrylate Copolymers for Adhesive Applications
Introduction: A New Frontier in Flame-Retardant Adhesives
The pursuit of advanced adhesive materials is a cornerstone of modern product design and manufacturing. Among these, acrylic pressure-sensitive adhesives (PSAs) are prized for their exceptional clarity, durability, and versatility.[1] However, the increasing demand for materials with enhanced safety profiles, particularly in the electronics, automotive, and construction industries, has driven research into novel flame-retardant adhesive formulations. This application note details the synthesis and evaluation of copolymers incorporating 2,3-Dibromopropyl Acrylate (DBPA), a brominated monomer, for the development of high-performance, flame-retardant pressure-sensitive adhesives.
The incorporation of halogenated compounds is a well-established strategy for imparting flame retardancy to polymeric materials.[2] By chemically binding the bromine-containing monomer into the polymer backbone, we can mitigate the issue of additive migration, a common problem with blended flame retardants. This integrated approach ensures a more permanent and stable flame-retardant property throughout the lifetime of the adhesive. These application notes will provide researchers and drug development professionals with a comprehensive guide to the synthesis, characterization, and formulation of DBPA-containing acrylic copolymers for adhesive applications.
I. Synthesis of this compound Copolymers
The synthesis of acrylic copolymers for pressure-sensitive adhesives is typically achieved through free-radical polymerization.[3] Both solution and emulsion polymerization techniques are viable, with the choice depending on the desired final properties and application requirements.
A. Monomer Selection and Rationale
The performance of a pressure-sensitive adhesive is a delicate balance of tack, peel adhesion, and shear strength. This balance is primarily controlled by the glass transition temperature (Tg) and molecular weight of the copolymer. To achieve the desired viscoelastic properties, a combination of "soft" and "hard" monomers is typically employed.[1]
-
Soft Monomers (Low Tg): These monomers provide the adhesive with its characteristic tack and flexibility. Common examples include n-butyl acrylate (BA), 2-ethylhexyl acrylate (2-EHA), and iso-octyl acrylate.[1] For the purposes of this guide, we will focus on the use of n-butyl acrylate (BA) .
-
Hard Monomers (High Tg): These monomers contribute to the cohesive strength (shear resistance) of the adhesive. Methyl methacrylate (MMA) and styrene are common choices. We will utilize methyl methacrylate (MMA) in our protocols.
-
Functional Monomers: Small amounts of functional monomers, such as acrylic acid (AA) , are often included to enhance adhesion to polar surfaces and to provide sites for crosslinking.[1][4]
-
Flame-Retardant Monomer: This compound (DBPA) is the key monomer for imparting flame retardancy.[5]
The following table provides a starting point for monomer compositions to explore:
| Formulation ID | n-Butyl Acrylate (BA) (wt%) | Methyl Methacrylate (MMA) (wt%) | Acrylic Acid (AA) (wt%) | This compound (DBPA) (wt%) | Theoretical Tg (°C) (Estimated) |
| DBPA-PSA-10 | 80 | 5 | 5 | 10 | -40 to -30 |
| DBPA-PSA-20 | 70 | 5 | 5 | 20 | -35 to -25 |
| DBPA-PSA-30 | 60 | 5 | 5 | 30 | -30 to -20 |
B. Solution Polymerization Protocol
Solution polymerization offers excellent control over molecular weight and produces a homogenous polymer solution that can be directly coated onto a substrate.
Experimental Workflow for Solution Polymerization:
Caption: Workflow for the solution polymerization of DBPA copolymers.
Detailed Steps:
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding funnels.
-
Solvent Charging and Inerting: Charge the reactor with ethyl acetate (a common solvent for acrylic PSA synthesis).[6] Begin stirring and purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heating: Heat the solvent to its reflux temperature (approximately 77°C for ethyl acetate).[6]
-
Monomer and Initiator Preparation: In separate vessels, prepare the monomer mixture according to the desired formulation and dissolve the initiator (e.g., azobisisobutyronitrile - AIBN) in a small amount of ethyl acetate. A typical initiator concentration is 0.1-0.5% by weight of the total monomers.
-
Reaction: Slowly and simultaneously add the monomer mixture and initiator solution to the refluxing solvent over a period of 2-3 hours.
-
Completion: After the addition is complete, continue to maintain the reaction at reflux for an additional 4-6 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer solution is now ready for characterization and formulation.
II. Characterization of DBPA Copolymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized copolymers.
A. Structural and Thermal Analysis
| Property | Technique | Purpose |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the incorporation of all monomers into the copolymer backbone by identifying their characteristic functional group absorptions. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). These parameters are crucial for adhesive performance. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | To measure the Tg of the copolymer, which is a primary indicator of its viscoelastic properties and suitability as a PSA. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the copolymer and the effect of DBPA incorporation on its decomposition profile. |
B. Adhesive Performance Testing
The performance of the synthesized copolymers as pressure-sensitive adhesives is evaluated using a standard set of tests. The polymer solution is first coated onto a suitable substrate (e.g., PET film) and dried to a specific thickness (typically 25-50 µm).
Experimental Workflow for Adhesive Testing:
Caption: Workflow for the preparation and testing of adhesive films.
-
Peel Adhesion (180° Peel Test): This test measures the force required to remove an adhesive tape from a standard test panel at a specified angle and speed. It is a measure of the bond strength between the adhesive and the substrate.
-
Tack (Loop Tack Test): Tack is the initial adhesion of the PSA to a surface with minimal pressure. The loop tack test measures the force required to separate a loop of adhesive tape from a standard surface.
-
Shear Strength (Cohesion): This test evaluates the internal strength of the adhesive. It measures the time it takes for a standard area of adhesive tape to slide off a test panel under a constant load.
III. Formulation of DBPA Copolymer-Based Adhesives
While the neat copolymer may exhibit adhesive properties, formulation with other additives is often necessary to optimize performance for specific applications.
-
Tackifiers: Resins with a high Tg can be added to increase the tack of the adhesive. However, compatibility with the polar acrylic copolymer must be considered.
-
Crosslinkers: To improve shear strength and high-temperature performance, crosslinking agents can be incorporated. For copolymers containing acrylic acid, crosslinkers such as isocyanates or metal chelates can be used.
-
Other Additives: Plasticizers, antioxidants, and UV stabilizers can also be included to modify the adhesive's properties and enhance its durability.
IV. Safety and Handling
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[7] It is recommended to work in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The synthesis of this compound copolymers presents a promising avenue for the development of flame-retardant pressure-sensitive adhesives. By carefully selecting comonomers and controlling the polymerization process, it is possible to create adhesives that not only meet the performance requirements of demanding applications but also offer an enhanced safety profile. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this exciting area of adhesive science.
References
- 1. specialchem.com [specialchem.com]
- 2. WO2007149613A1 - Flame retardant pressure sensitive adhesive - Google Patents [patents.google.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Polysil [polycil.co.uk]
- 6. Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 19660-16-3,this compound | lookchem [lookchem.com]
Application Notes and Protocols: 2,3-Dibromopropyl Acrylate in the Synthesis of Functional Polymers
Abstract
2,3-Dibromopropyl acrylate (DBPA) is a highly versatile functional monomer distinguished by its dual reactive sites: a polymerizable acrylate group and a vicinal dibromide on the propyl side chain. This unique structure allows for its direct incorporation into polymer backbones via various polymerization techniques, imparting valuable properties such as flame retardancy and antimicrobial activity. Furthermore, the dibromo-functional side chain serves as a robust platform for extensive post-polymerization modification, enabling the synthesis of a diverse array of advanced functional polymers. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of DBPA, detailing its chemical properties, safety considerations, and comprehensive protocols for its use in conventional and controlled radical polymerization, as well as subsequent chemical transformations.
Monomer Profile: this compound (DBPA)
DBPA is a valuable building block for material scientists seeking to introduce high bromine content and reactive handles into a polymer structure. Its properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈Br₂O₂ | [1][2] |
| Molecular Weight | 271.93 g/mol | [1][2] |
| CAS Number | 19660-16-3 | [3] |
| Appearance | Clear, light brown liquid | [1][2] |
| Boiling Point | 112 °C at 1.2 mmHg | [3] |
| Density | 1.77 g/cm³ | [3] |
| Synonyms | Acrylic acid 2,3-dibromopropyl ester | [1] |
Critical Safety and Handling Protocols
DBPA presents several hazards that necessitate strict safety protocols. All handling should be performed within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: DBPA is classified as a skin and serious eye irritant.[1] It is toxic by ingestion and may be unstable when exposed to heat, light, and air.[1][2][3] Due to its acrylate structure, it is a polymerizable compound and may undergo uncontrolled polymerization if not stored correctly.[1]
-
Personal Protective Equipment (PPE):
-
Respiratory: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended, especially when handling the neat chemical.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Skin Protection: A lab coat is required. Ensure no skin is exposed.
-
-
Storage and Stability: Store in a cool, dark, and well-ventilated area, away from heat and sources of ignition. The monomer is often supplied with an inhibitor to prevent premature polymerization. It is incompatible with strong oxidizing agents, acids, and bases.[2][3]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[1]
-
Polymer Synthesis Methodologies
The acrylate functionality of DBPA allows it to be readily polymerized using several techniques. The choice of method depends on the desired polymer architecture, molecular weight control, and end-application.
Conventional Free Radical Polymerization (FRP)
FRP is a robust and straightforward method for producing random copolymers of DBPA with other vinyl monomers. This approach is ideal for applications where the primary goal is the bulk incorporation of bromine for properties like flame retardancy.
Causality Behind Experimental Choices: This method is chosen for its simplicity and tolerance to various functional groups. Monomers like methyl methacrylate (MMA) or glycidyl methacrylate (GMA) are often copolymerized with DBPA to balance the final polymer's physical properties (e.g., glass transition temperature, solubility) with the desired functionality from DBPA.[4] AIBN is a common initiator as its decomposition kinetics are well-understood and predictable at moderate temperatures (60-80 °C).
Protocol 2.1.1: Synthesis of Poly(MMA-co-DBPA) via FRP
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve methyl methacrylate (MMA, e.g., 8.0 g, 80 mmol) and this compound (DBPA, e.g., 5.44 g, 20 mmol) in a suitable solvent (e.g., 40 mL of toluene). This corresponds to a 20 mol% incorporation of DBPA.
-
Initiator Addition: Add the radical initiator, azobisisobutyronitrile (AIBN) (e.g., 0.164 g, 1 mmol, representing 1 mol% relative to total monomers).
-
Deoxygenation: Seal the flask with a rubber septum. Purge the solution with dry nitrogen or argon for 30-45 minutes while stirring in an ice bath to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring for a specified time (e.g., 6-12 hours).
-
Termination and Isolation: Quench the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., 400 mL of cold methanol).
-
Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
References
Application Note: A Multi-faceted Approach to Determining the Molecular Weight of Poly(2,3-Dibromopropyl acrylate)
Introduction
Poly(2,3-Dibromopropyl acrylate) (pDBPA) is a brominated polymer of significant interest in materials science, particularly for its flame-retardant properties. The molecular weight (MW) and molecular weight distribution (MWD) of pDBPA are critical quality attributes that profoundly influence its physical and chemical properties, including viscosity, solubility, and flame retardancy. Accurate determination of these parameters is therefore essential for quality control, research, and development. This application note provides a comprehensive guide to the primary analytical methods for characterizing the molecular weight of pDBPA, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical underpinnings and provide detailed protocols for three complementary techniques: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Dilute Solution Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
The Importance of a Multi-Method Approach
No single method for polymer molecular weight determination is universally applicable or infallible. Each technique operates on different physical principles and provides a different type of molecular weight average (e.g., number-average, Mₙ; weight-average, Mₙ; viscosity-average, Mᵥ). A comprehensive understanding of a polymer's characteristics often necessitates the use of multiple techniques. For a polymer like pDBPA, potential complexities such as branching or interactions with chromatography column materials can further underscore the need for orthogonal methods to validate results.
Section 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Principle
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique that separates polymer molecules based on their hydrodynamic volume in solution.[1][2] As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from more of the pores, travel a shorter path and elute first. Smaller molecules explore a larger volume of the pores and thus have a longer retention time.[1]
While conventional SEC relies on calibration with polymer standards of a known molecular weight, this approach can be inaccurate if the hydrodynamic properties of the standards differ from the sample.[3] Coupling SEC with a Multi-Angle Light Scattering (MALS) detector overcomes this limitation.[3][4] MALS is an absolute technique that measures the intensity of light scattered by the polymer molecules at various angles as they elute from the SEC column.[5][6] The intensity of the scattered light is directly proportional to the product of the polymer's weight-average molecular weight and its concentration.[6] By combining the MALS data with concentration information from a differential refractive index (dRI) detector, the absolute molecular weight at each point in the chromatogram can be determined without the need for column calibration.[3][4]
Experimental Protocol: SEC-MALS Analysis of pDBPA
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a degasser, pump, and autosampler.
-
SEC column set appropriate for the expected molecular weight range of pDBPA (e.g., polystyrene-divinylbenzene-based columns).
-
Multi-Angle Light Scattering (MALS) detector.
-
Differential Refractive Index (dRI) detector.
-
-
Reagents and Sample Preparation:
-
Mobile Phase: A suitable solvent for pDBPA, such as tetrahydrofuran (THF), is commonly used. The mobile phase should be filtered and degassed prior to use.
-
pDBPA Sample: Accurately weigh approximately 10-20 mg of the pDBPA sample and dissolve it in 10 mL of the mobile phase to create a 1-2 mg/mL solution. Ensure complete dissolution, which may be aided by gentle agitation. Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Refractive Index Increment (dn/dc) Determination: The dn/dc value, which represents the change in refractive index with concentration, is a critical parameter for MALS analysis. If this value is not available in the literature for pDBPA in the chosen solvent, it must be determined experimentally using the dRI detector by injecting a series of known concentrations of the polymer.
-
-
SEC-MALS Method Parameters:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 35 °C, to ensure viscosity and refractive index stability.
-
Detector Temperatures: MALS and dRI detectors should also be thermostatically controlled.
-
-
Data Acquisition and Analysis:
-
Equilibrate the SEC system with the mobile phase until a stable baseline is achieved on all detectors.
-
Inject the prepared pDBPA sample.
-
Collect the chromatograms from the MALS and dRI detectors.
-
Process the data using the appropriate software (e.g., ASTRA™ from Wyatt Technology). The software will use the signals from the MALS and dRI detectors, along with the predetermined dn/dc value, to calculate the absolute Mₙ, Mₙ, and polydispersity index (PDI = Mₙ/Mₙ) of the pDBPA sample.
-
Causality Behind Experimental Choices
-
Solvent Selection: THF is a good solvent for many polyacrylates, ensuring the polymer chains are in a random coil conformation, which is ideal for SEC separation.
-
Filtration: Filtering both the mobile phase and the sample is crucial to prevent clogging of the SEC columns and to avoid scattering artifacts from dust or other particulates in the MALS detector.
-
Temperature Control: Maintaining a constant temperature is vital for reproducible results, as both the viscosity of the mobile phase and the refractive index of the solvent and polymer are temperature-dependent.
Caption: Workflow for pDBPA molecular weight determination by SEC-MALS.
Section 2: Dilute Solution Viscometry
Principle
Dilute solution viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mᵥ) of a polymer.[7][8][9] This technique is based on the principle that the viscosity of a polymer solution is higher than that of the pure solvent, and this increase in viscosity is related to the size and shape of the polymer molecules in solution.[7] By measuring the flow times of the pure solvent and several dilute polymer solutions of known concentrations through a capillary viscometer (e.g., an Ubbelohde viscometer), the intrinsic viscosity [η] can be determined.[10]
The intrinsic viscosity is related to the molecular weight through the Mark-Houwink-Sakurada equation:[9]
[η] = K * Mᵥa
where K and 'a' are the Mark-Houwink parameters, which are constants for a specific polymer-solvent-temperature system.[10] These constants must be determined by calibrating with polymer fractions of known molecular weight (determined by an absolute method like light scattering or osmometry). While specific K and 'a' values for pDBPA may not be readily available, values for similar polyacrylates can provide a reasonable estimate.[11][12][13]
Experimental Protocol: Viscometry of pDBPA
-
Instrumentation:
-
Ubbelohde or similar capillary viscometer.
-
Constant temperature water bath (e.g., 25 ± 0.1 °C).
-
Stopwatch.
-
Volumetric flasks and pipettes.
-
-
Reagents and Sample Preparation:
-
Solvent: A suitable solvent for pDBPA, such as THF or toluene.
-
Stock Solution: Prepare a stock solution of pDBPA by dissolving a known mass of the polymer in a known volume of solvent (e.g., 1 g/dL).
-
Serial Dilutions: Prepare a series of at least four dilutions from the stock solution (e.g., 0.5, 0.25, 0.125, and 0.0625 g/dL).
-
-
Measurement Procedure:
-
Equilibrate the viscometer in the constant temperature bath.
-
Measure the flow time of the pure solvent (t₀) through the capillary. Repeat at least three times to ensure reproducibility.
-
Clean and dry the viscometer.
-
Introduce the most dilute polymer solution into the viscometer and allow it to equilibrate.
-
Measure the flow time (t) for this solution. Repeat at least three times.
-
Repeat the measurement for each of the prepared dilutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Calculate the relative viscosity (ηᵣₑₗ = t/t₀) and specific viscosity (ηₛₚ = ηᵣₑₗ - 1) for each concentration (c).
-
Calculate the reduced viscosity (ηᵣₑₔ = ηₛₚ/c) and the inherent viscosity (ηᵢₙₕ = ln(ηᵣₑₗ)/c).
-
Plot both the reduced viscosity and the inherent viscosity against concentration.
-
Extrapolate both lines to zero concentration. The common y-intercept of these two plots gives the intrinsic viscosity [η].[7]
-
Use the Mark-Houwink-Sakurada equation with appropriate K and 'a' values to calculate the viscosity-average molecular weight (Mᵥ).
-
Caption: Huggins and Kraemer plots for intrinsic viscosity determination.
Section 3: MALDI-TOF Mass Spectrometry
Principle
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that allows for the direct measurement of the molecular weights of individual polymer chains (oligomers).[14] In this method, the polymer sample is co-crystallized with a large excess of a small, UV-absorbing organic molecule called a matrix. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb from the plate, carrying the intact polymer molecules into the gas phase as ions.[15]
These ions are then accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to the square root of its mass-to-charge ratio (m/z). Since most ions have a single charge, the time-of-flight is directly related to the molecular mass.[15] The resulting mass spectrum shows a distribution of peaks, where each peak corresponds to an individual oligomer, differing by the mass of a single monomer unit.[15] From this distribution, the absolute Mₙ, Mₙ, and PDI can be calculated. MALDI-TOF is particularly effective for polymers with a relatively narrow molecular weight distribution (PDI < 1.2) and lower molecular weights.
Experimental Protocol: MALDI-TOF MS of pDBPA
-
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
-
Sample target plate.
-
-
Reagents and Sample Preparation:
-
Matrix: A suitable matrix for polyacrylates, such as dithranol or 2,5-dihydroxybenzoic acid (DHB), is typically used. Prepare a concentrated solution of the matrix in a suitable solvent (e.g., 10 mg/mL in THF).
-
Cationizing Agent: A salt, such as sodium trifluoroacetate (NaTFA) or silver trifluoroacetate (AgTFA), is often added to promote the formation of single, well-defined adducts (e.g., [M+Na]⁺). Prepare a solution of the cationizing agent (e.g., 10 mg/mL in THF).
-
Polymer Solution: Prepare a dilute solution of pDBPA (e.g., 1 mg/mL in THF).
-
-
Sample Spotting:
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1, v/v/v).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely, forming a co-crystal of the polymer and matrix.
-
-
Data Acquisition and Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The instrument can be operated in either linear or reflectron mode; reflectron mode provides higher resolution for lower mass polymers.
-
Process the raw data using the instrument's software. This will involve calibrating the mass axis using known standards.
-
The software can then calculate Mₙ, Mₙ, and PDI directly from the intensities of the oligomer peaks in the distribution. The mass of the repeating monomer unit and end groups can also be confirmed from the mass difference between adjacent peaks.[16]
-
Caption: Conceptual workflow of the MALDI-TOF MS process for polymers.
Comparison of Techniques
| Feature | SEC-MALS | Dilute Solution Viscometry | MALDI-TOF MS |
| Principle | Chromatographic separation by size, followed by absolute MW detection via light scattering.[3][4] | Measurement of viscosity increase in dilute solution.[7][8] | Direct mass measurement of individual polymer chains via time-of-flight mass spectrometry.[14][16] |
| MW Average | Mₙ, Mₙ (and thus PDI). | Mᵥ (Viscosity-average). | Mₙ, Mₙ (and thus PDI). |
| Nature of MW | Absolute (no calibration standards needed).[3] | Relative (requires Mark-Houwink constants from calibration). | Absolute.[16] |
| Advantages | Provides MWD; good for a wide range of MWs; can reveal information about polymer conformation and branching.[3] | Simple, low-cost instrumentation; robust and reproducible.[10] | High precision and accuracy for monodisperse or narrowly distributed polymers; provides end-group information. |
| Limitations | Higher equipment cost; requires accurate dn/dc value; potential for column interactions.[4] | Only provides an average MW, not the distribution; requires known K and 'a' values. | Less accurate for highly polydisperse samples (PDI > 1.2); potential for mass discrimination against higher MW species. |
| Best For | Comprehensive characterization of MWD and structure for a wide variety of polymers. | Routine quality control and comparative analysis where MWD is not critical. | Precise analysis of low MW polymers, oligomers, and polymers with narrow distributions; end-group analysis. |
Conclusion
The accurate determination of the molecular weight of poly(this compound) is paramount for controlling its properties and performance. This application note has detailed three powerful and complementary analytical methods: SEC-MALS, dilute solution viscometry, and MALDI-TOF MS.
-
SEC-MALS stands out as the most comprehensive technique, providing absolute molecular weight averages and the full molecular weight distribution.
-
Viscometry offers a simple, rapid, and cost-effective means for routine determination of an average molecular weight, provided that reliable Mark-Houwink parameters are available.
-
MALDI-TOF MS provides unparalleled accuracy for lower molecular weight and narrowly distributed pDBPA samples, offering direct observation of individual oligomers and end-group verification.
For a thorough and trustworthy characterization of a new or unknown pDBPA sample, a combination of these methods is highly recommended. For instance, SEC-MALS can provide the absolute MWD, while MALDI-TOF MS can confirm the structure and monodispersity of low-mass fractions. This multi-faceted approach ensures a self-validating system, providing researchers and developers with the high-confidence data necessary for their work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Size-exclusion chromatography (SEC) of branched polymers and polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wyatt.com [wyatt.com]
- 4. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Multiangle light scattering - Wikipedia [en.wikipedia.org]
- 6. lsinstruments.ch [lsinstruments.ch]
- 7. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 11. Mark–Houwink Parameters for the Universal Calibration of Acrylate, Methacrylate and Vinyl Acetate Polymers Determined by Online Size‐Exclusion Chromatography—Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. srd.nist.gov [srd.nist.gov]
- 13. srd.nist.gov [srd.nist.gov]
- 14. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. shimadzu.com [shimadzu.com]
- 16. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Controlling Molecular Weight Distribution in 2,3-Dibromopropyl Acrylate (DBPA) Polymerization
Welcome to the Technical Support Center for 2,3-Dibromopropyl Acrylate (DBPA) polymerization. This guide is designed for researchers, scientists, and drug development professionals who are working with this functional monomer and require precise control over polymer characteristics. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of DBPA polymerization and achieve a desired molecular weight distribution (MWD).
The ability to control the MWD, often quantified by the polydispersity index (PDI), is critical as it directly influences the final material's physical and mechanical properties.[1][2] DBPA presents unique challenges due to the presence of bromine atoms on the propyl side chain, which can potentially lead to side reactions. This guide focuses on robust Controlled Radical Polymerization (CRP) techniques—specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization—that offer the best solutions for achieving well-defined poly(this compound), or poly(DBPA).
Section 1: Foundational Concepts & General Challenges
This section addresses fundamental questions about MWD and the specific difficulties associated with DBPA.
Q1: What are Molecular Weight Distribution (MWD) and Polydispersity Index (PDI), and why are they critical?
A1: A polymer sample consists of chains of varying lengths. The Molecular Weight Distribution (MWD) describes this variation.[1] The Polydispersity Index (PDI) is a measure of the breadth of this distribution, calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn).[1]
-
A PDI of 1.0 indicates a perfectly uniform (monodisperse) sample where all chains have the same length.
-
Controlled or "living" polymerizations aim for a PDI close to 1.0 (typically < 1.3), signifying excellent control.[3][4]
-
Conventional free-radical polymerization often results in broad distributions with high PDIs (>> 2.0).
Control over MWD and PDI is crucial because these parameters dictate the polymer's properties, including its viscosity, mechanical strength, and processability.[1]
Q2: What are the main challenges in polymerizing this compound (DBPA)?
A2: Polymerizing DBPA effectively requires addressing several potential issues:
-
Side Reactions: The bromine atoms on the propyl group are susceptible to elimination or substitution reactions, especially at elevated temperatures. These side reactions can interfere with the polymerization process and alter the final polymer structure.
-
Monomer Purity: Like most controlled polymerizations, success with DBPA is highly dependent on monomer purity. Impurities can inhibit or retard the reaction. For instance, residual acids or alcohols from the monomer synthesis can react with polymerization catalysts or initiators.[5]
-
High Reactivity of Acrylates: Acrylates are highly reactive monomers.[3] This can lead to very fast polymerization rates, making it difficult to control the reaction and dissipate the heat generated, which can result in a loss of control and broadening of the MWD.
Section 2: Atom Transfer Radical Polymerization (ATRP) of DBPA
ATRP is a powerful technique for polymerizing acrylates, offering excellent control over molecular weight and PDI. It involves the reversible activation and deactivation of growing polymer chains using a transition metal catalyst, typically a copper(I) complex.[6][7]
ATRP Mechanism Overview
The core of ATRP is a reversible redox process between an active propagating radical (P•) and a dormant species (P-X), catalyzed by a transition metal complex (e.g., Cu(I)/Ligand). The equilibrium is shifted towards the dormant species, keeping the concentration of active radicals low and minimizing termination reactions.[7][8]
Caption: ATRP equilibrium between active and dormant species.
Troubleshooting & FAQs for ATRP of DBPA
Q: My polymerization won't start or is extremely slow. What are the common causes?
A:
-
Oxygen Inhibition: Oxygen is a radical scavenger and will terminate the polymerization. Ensure your system is thoroughly deoxygenated, typically by performing several freeze-pump-thaw cycles or by vigorous purging with an inert gas (e.g., Argon or Nitrogen) for at least 30-60 minutes.[9]
-
Catalyst Oxidation: The active Cu(I) catalyst is sensitive to oxidation. Use high-purity CuBr and store it under inert gas. If the CuBr is greenish, it indicates the presence of Cu(II); it should be washed with acetic acid and then methanol to remove oxidized species before use.
-
Inhibitor in Monomer: Commercial monomers like DBPA contain inhibitors (e.g., MEHQ). These must be removed before polymerization, typically by passing the monomer through a column of basic alumina.
-
Poor Initiator Choice: The initiator must be an alkyl halide with a structure that mimics the dormant polymer chain end. For acrylates, initiators like ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate are effective.
Q: The polymerization is uncontrolled, leading to a broad PDI (>1.5). How can I fix this?
A:
-
Excessive Catalyst Concentration: A high concentration of the Cu(I) activator shifts the equilibrium towards the active radical species, increasing the likelihood of termination reactions. Reduce the catalyst concentration relative to the initiator.[10]
-
Insufficient Deactivator (Cu(II)): The deactivator, Cu(II), is crucial for maintaining control. Some Cu(II) is generated at the start of the reaction, but sometimes adding a small amount (5-10 mol% relative to Cu(I)) at the beginning can significantly improve control.[7]
-
Reaction Temperature is Too High: Higher temperatures increase the rate of propagation (kp) more than the rate of activation (ka), which can lead to a loss of control. For acrylates, temperatures between 50-90°C are typical. Try lowering the temperature by 10-20°C.
-
Solvent Choice: The polymerization of acrylates can be very fast in bulk. Using a solvent like anisole, toluene, or DMF can help manage the reaction rate and heat dissipation.[11]
Q: The final molecular weight is much different from my target. Why?
A: The theoretical number-average molecular weight (Mn) is calculated by: Mn,th = ([Monomer] / [Initiator]) * Monomer_MW * Conversion
Deviations occur due to:
-
Poor Initiation Efficiency: If the initiator is slow to activate or undergoes side reactions, not all chains will start growing at the same time, leading to a higher Mn than expected and a broader PDI. Ensure you are using a suitable, high-purity initiator.
-
Impurities Terminating Chains: Impurities in the monomer or solvent can terminate growing chains, leading to a lower final molecular weight.
-
Inaccurate Reagent Measurement: Precisely measuring small quantities of initiator and catalyst is critical. Using stock solutions can improve accuracy.
Q: My reaction mixture turned green/blue immediately and nothing happened.
A: A green or blue color indicates the presence of the Cu(II)/ligand complex.[12] If this happens at the start, it means your Cu(I) catalyst has been completely oxidized, likely by oxygen in the system. The polymerization cannot start without the Cu(I) activator.[12] You must improve your deoxygenation technique.
Standard Protocol for ATRP of DBPA
This protocol targets a poly(DBPA) with a degree of polymerization (DP) of 50.
-
Monomer Purification: Pass this compound (DBPA) through a column of basic alumina to remove the inhibitor.
-
Reagents:
-
DBPA (purified): 5.00 g (19.1 mmol)
-
Ethyl α-bromoisobutyrate (EBiB, initiator): 74.5 mg (0.382 mmol)
-
Copper(I) Bromide (CuBr): 27.4 mg (0.191 mmol)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand): 40.0 µL (0.191 mmol)
-
Anisole (solvent): 5.0 mL
-
-
Procedure: a. To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr. b. Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere. c. Add the purified DBPA, EBiB, and anisole to the flask via degassed syringes. d. Stir the mixture and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[9] e. After the final thaw, backfill the flask with argon. Through a degassed syringe, add the PMDETA ligand. The solution should turn reddish-brown, indicating the formation of the active Cu(I) complex.[9] f. Place the flask in a preheated oil bath at 70°C. g. Monitor the reaction by taking samples periodically via a degassed syringe to measure conversion (by ¹H NMR) and MWD (by GPC). h. Once the desired conversion is reached (e.g., ~50-70%), stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air. i. Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in cold methanol. j. Dry the resulting polymer under vacuum.
| Parameter | Recommended Value/Type | Rationale |
| [Monomer]:[Initiator] | 25:1 to 500:1 | Determines the target molecular weight. |
| [Initiator]:[CuBr]:[Ligand] | 1 : 0.5-1 : 0.5-1 | Controls the polymerization rate and equilibrium.[11] |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Fast and efficient initiation for acrylates. |
| Ligand | PMDETA or TPMA | Forms a highly active catalyst complex suitable for acrylates.[13] |
| Solvent | Anisole, Toluene, DMF | Helps control viscosity and dissipate heat.[14] |
| Temperature | 60 - 90 °C | Balances polymerization rate with control. |
Section 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of DBPA
RAFT polymerization is another versatile CRP method that relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. It is known for its tolerance to a wide variety of functional groups and reaction conditions.
RAFT Mechanism Overview
The RAFT process involves a rapid equilibrium between active propagating radicals and dormant polymeric thiocarbonylthio species. This exchange ensures that all chains have an equal probability of growing, leading to a low PDI. The choice of RAFT agent is critical for success and depends on the monomer being polymerized.[3]
Caption: Key steps in the RAFT polymerization process.
Troubleshooting & FAQs for RAFT of DBPA
Q: How do I choose the right RAFT agent for this compound?
A: DBPA is an acrylate, which is classified as a "more activated monomer" (MAM).[3] For MAMs, trithiocarbonates and dithiobenzoates are generally the most effective RAFT agents.[3]
-
Trithiocarbonates (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate) are often preferred as they are more stable and cause less rate retardation compared to dithiobenzoates.
-
The choice of the R and Z groups on the RAFT agent (Z-C(=S)S-R) is crucial. The R group should be a good homolytic leaving group, and the Z group modulates the reactivity of the C=S double bond. For acrylates, a cyano-isopropyl R group is a common and effective choice.
Q: My polymerization has a long inhibition or retardation period. What's wrong?
A:
-
Slow Fragmentation of RAFT Agent: The initial RAFT agent may be slow to fragment after adding the first monomer unit. This can be an inherent property of the RAFT agent chosen. Ensure your RAFT agent is well-suited for acrylates.[15]
-
Incorrect Initiator Concentration: The ratio of initiator to RAFT agent is critical. A common ratio is between 1:3 and 1:10 ([Initiator]:[RAFT Agent]). If the initiator concentration is too low, the rate of radical generation will be slow, leading to retardation. If it's too high, you risk creating too many chains not controlled by the RAFT agent, leading to a bimodal MWD.
-
Impurities: As with ATRP, impurities can react with the initial radicals, causing an induction period. Ensure both monomer and solvent are pure.
Q: My GPC trace shows a high molecular weight shoulder, and the PDI is broad.
A: This often indicates a significant amount of termination has occurred or that the chain transfer process is inefficient.
-
Poor Chain Transfer: The transfer constant of your RAFT agent may be too low for DBPA. This results in propagating radicals adding multiple monomers before transferring to a dormant chain, broadening the MWD. Select a more appropriate RAFT agent.
-
Initiator Concentration Too High: An excess of initiator-derived radicals can lead to bimolecular termination, creating "dead" polymer chains that are not controlled by the RAFT process. This results in a high molecular weight, uncontrolled polymer population alongside the controlled population.
-
High Temperature: Very high temperatures can increase the rate of irreversible termination reactions.
Standard Protocol for RAFT Polymerization of DBPA
This protocol targets a poly(DBPA) with a degree of polymerization (DP) of 100.
-
Monomer Purification: Pass DBPA through a column of basic alumina.
-
Reagents:
-
DBPA (purified): 5.00 g (19.1 mmol)
-
4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTA): 53.3 mg (0.191 mmol)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator): 6.27 mg (0.0382 mmol)
-
1,4-Dioxane (solvent): 5.0 mL
-
-
Procedure: a. To a dry Schlenk flask, add the CTA, AIBN, purified DBPA, and 1,4-dioxane. b. Fit the flask with a magnetic stir bar and seal with a rubber septum. c. Deoxygenate the solution by performing three freeze-pump-thaw cycles.[16] d. After the final thaw, backfill the flask with argon. e. Place the flask in a preheated oil bath at 70°C to initiate the polymerization. The solution will typically be colored due to the thiocarbonylthio group of the RAFT agent. f. Monitor the reaction progress via ¹H NMR and GPC. g. To quench the reaction, cool the flask in an ice bath and expose the contents to air. h. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. i. Collect the polymer by filtration and dry under vacuum.
| Parameter | Recommended Value/Type | Rationale |
| [Monomer]:[CTA] | 25:1 to 500:1 | Determines the target molecular weight. |
| [CTA]:[Initiator] | 3:1 to 10:1 | A higher ratio ensures most chains are controlled by the RAFT agent. |
| CTA | Trithiocarbonates or Dithiobenzoates | High transfer constants for acrylates.[3] |
| Initiator | AIBN, V-50 | Standard thermal initiators compatible with RAFT. |
| Solvent | 1,4-Dioxane, Toluene, DMF | Ensures solubility of all components and controls reaction rate.[17] |
| Temperature | 60 - 80 °C | Depends on the decomposition temperature of the initiator (e.g., ~70°C for AIBN). |
Section 4: General Troubleshooting Workflow
When encountering a high PDI, a systematic approach can help identify the root cause.
Caption: A systematic workflow for troubleshooting high PDI results.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function [mdpi.com]
- 3. specificpolymers.com [specificpolymers.com]
- 4. iarjset.com [iarjset.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. youtube.com [youtube.com]
- 10. Tailoring polymer dispersity by controlled radical polymerization. [morressier.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. physicsforums.com [physicsforums.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. shigematsu-bio.com [shigematsu-bio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Adhesion in 2,3-Dibromopropyl Acrylate (DBPA)-Based Coatings
Welcome to the technical support center for 2,3-Dibromopropyl Acrylate (DBPA)-based coatings. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve adhesion challenges encountered during the formulation and application of these specialized coatings. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental choices and ensure robust, reliable results.
Poor adhesion is a critical failure point in coating applications, leading to delamination, cracking, and compromised performance of the coated substrate.[1][2][3] In formulations containing this compound (DBPA), a high-density, brominated monomer, unique factors come into play that can both enhance and challenge adhesion. This guide provides a structured approach to troubleshooting, divided into frequently asked questions and detailed troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding DBPA and its role in coating adhesion.
Q1: What is this compound (DBPA) and why is it used in coatings?
A1: this compound (DBPA) is a functional acrylate monomer with the chemical formula C₆H₈Br₂O₂.[4][5][6] It is characterized by the presence of two bromine atoms, which impart specific properties to the resulting coating. Primarily, the high atomic weight of bromine significantly increases the density and refractive index of the polymer.[7] Additionally, halogenated monomers like DBPA are known to improve flame retardancy and chemical resistance.[7][8] From an adhesion perspective, the inclusion of halogens can enhance bonding to low-energy surfaces.[7]
Q2: What are the primary causes of poor adhesion in coatings in general?
A2: Adhesion failure is typically categorized as either adhesive failure (at the coating-substrate interface) or cohesive failure (within the coating itself).[3] The most common culprits for poor adhesion include:
-
Inadequate Surface Preparation: The substrate surface must be clean and have the appropriate surface energy for the coating to wet and bond to it.[1][9]
-
Contamination: Any foreign substances like oils, grease, dust, or mold release agents on the substrate can act as a barrier to adhesion.[1][9]
-
High Polymerization Shrinkage: Acrylate monomers undergo volumetric shrinkage during UV curing as van der Waals forces are replaced by shorter, stronger covalent bonds. This shrinkage creates internal stress at the coating-substrate interface, which can lead to delamination.[10]
-
Improper Curing: Incomplete or improper curing can result in a coating that has not developed its full mechanical and adhesive strength.[1]
-
Formulation Mismatch: The components of the coating formulation may not be optimized for the specific substrate or application conditions.
Q3: Does the presence of bromine in DBPA have any specific impact on adhesion?
A3: Yes, the bromine atoms in DBPA can influence adhesion in several ways. Halogenated monomers are known to promote adhesion, particularly on low-energy surfaces like certain plastics.[7] This is attributed to the potential for specific interactions between the halogen and the substrate. However, the high molecular weight of DBPA (271.93 g/mol ) can contribute to different shrinkage behavior compared to lower molecular weight acrylates.[4] Furthermore, under certain harsh conditions, there is a theoretical risk of dehydrohalogenation (release of hydrogen bromide), which could create a weak boundary layer at the interface and negatively impact long-term adhesion.[11]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific adhesion problems. The guides are categorized by the likely source of the issue: the substrate, the coating formulation, or the application and curing process.
Guide 1: Substrate-Related Adhesion Issues
Proper substrate preparation is the foundation of good coating adhesion.[1] The goal is to create a surface that is clean, free of contaminants, and has a surface energy that is higher than the surface tension of the liquid coating to ensure proper wetting.
Problem: Coating delaminates or peels easily from the substrate.
Troubleshooting Workflow:
References
- 1. suncoating.com [suncoating.com]
- 2. researchgate.net [researchgate.net]
- 3. brighton-science.com [brighton-science.com]
- 4. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 19660-16-3,this compound | lookchem [lookchem.com]
- 6. This compound CAS#: 19660-16-3 [chemicalbook.com]
- 7. specialchem.com [specialchem.com]
- 8. Degradation of brominated polymeric flame retardants and effects of generated decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Troubleshoot Adhesion Issues | Great Lakes Adhesives [greatlakesadhesives.com]
- 10. chemstream.be [chemstream.be]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Strategies to Improve the Thermal Stability of Poly(2,3-Dibromopropyl Acrylate)
Welcome to the technical support center for poly(2,3-dibromopropyl acrylate) [PDBPA]. This guide is designed for researchers, scientists, and professionals working with PDBPA, a brominated acrylate monomer often used in the synthesis of flame-retardant polymers, adhesives, and resins.[1] The inherent flame-retardant properties of PDBPA are linked to its bromine content; however, its thermal stability is a critical parameter that dictates its processing window and performance in high-temperature applications.
This document provides in-depth troubleshooting guides for common experimental issues, answers to frequently asked questions, and validated protocols to help you enhance the thermal stability of your PDBPA-based materials.
PART 1: Troubleshooting Guide for PDBPA Thermal Instability
This section addresses specific problems you may encounter during the synthesis, processing, or analysis of PDBPA.
Issue 1: Premature Polymer Degradation During Melt Processing (Extrusion, Molding)
Symptom: You observe discoloration (yellowing to browning), splay marks, or a significant drop in melt viscosity during processing, suggesting polymer degradation well below the expected temperature.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale | Troubleshooting & Solution |
| Excessive Processing Temperature | PDBPA, like many halogenated polymers, can undergo thermal decomposition via dehydrobromination.[2][3] Exceeding the polymer's thermal threshold accelerates the scission of C-Br and C-H bonds, releasing corrosive HBr gas and initiating radical degradation pathways. | Action: Methodically lower the processing temperature in 5°C increments. Verification: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition (Td) for your specific PDBPA grade. A safe processing window is typically well below this onset temperature. See Protocol 3.1 for TGA procedure. |
| Presence of Impurities | Residual catalysts, monomers, or acidic species from synthesis can act as catalysts for thermal degradation, lowering the activation energy required for decomposition. | Action: Purify the polymer before processing. Techniques like precipitation in a non-solvent (e.g., methanol) followed by thorough drying under vacuum can remove low-molecular-weight impurities. Verification: Analyze the purified polymer with TGA/DSC to confirm an increase in thermal stability.[4] |
| Inadequate Thermal Stabilization | Unstabilized PDBPA is susceptible to radical-induced chain scission and dehydrobromination at elevated temperatures. | Action: Incorporate a thermal stabilizer package. A combination of primary (radical scavengers) and secondary (hydroperoxide decomposers) stabilizers is often most effective. Di-tertiary-alkyl disulfides have shown promise in stabilizing acrylic polymers.[5] See Section 2, FAQ 3 for stabilizer types. Verification: Prepare small batches with varying stabilizer concentrations (0.1-1.0 wt%) and evaluate their thermal performance using TGA. |
Issue 2: Inconsistent or Non-Reproducible TGA/DSC Results
Symptom: You are running thermal analysis on identical PDBPA samples, but the results (e.g., onset of degradation, glass transition temperature) vary significantly between runs.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale | Troubleshooting & Solution |
| Sample Preparation & Contamination | Inconsistent sample mass, morphology, or the presence of residual solvent can drastically affect heat flow and mass loss measurements. Contaminants can introduce artifact peaks or catalyze degradation.[6][7] | Action: Ensure samples are fully dried in a vacuum oven. Use a consistent sample mass (typically 5-10 mg for TGA). For DSC, ensure the sample makes good thermal contact with the bottom of the pan. Always use new or meticulously cleaned sample pans. |
| DSC/TGA Consumable Issues | Deformed or poorly sealed DSC pans can lead to poor thermal contact and sample loss, altering peak shapes and transition temperatures.[6] Incompatible pan materials can react with the sample or its degradation products. | Action: Visually inspect pans for any deformities before use. Use a calibrated sealing press for hermetic pans to prevent the loss of volatile degradation products. For PDBPA, which releases HBr, consider using gold-plated or ceramic pans to minimize corrosion. |
| Instrumental Factors | Incorrect calibration of temperature or heat flow, or fluctuations in the purge gas flow rate, will lead to erroneous and non-reproducible data. | Action: Regularly calibrate your thermal analysis instruments according to the manufacturer's guidelines. Ensure a stable, high-purity purge gas (typically nitrogen for degradation studies) is used at a consistent flow rate (e.g., 20-50 mL/min). |
PART 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the typical thermal degradation pathway for a brominated polymer like PDBPA?
The thermal degradation of PDBPA primarily proceeds through a dehydrobromination mechanism. At elevated temperatures, the C-Br bond cleaves, and a bromine radical may abstract a proton from an adjacent carbon, releasing hydrogen bromide (HBr).[2][3] This process creates double bonds along the polymer backbone and generates corrosive HBr gas. The resulting unsaturated sites can be points for further chain scission or cross-linking, ultimately leading to a loss of mechanical properties.
FAQ 2: How can copolymerization be used to enhance the thermal stability of PDBPA?
Copolymerization is a highly effective strategy. Introducing a more thermally stable comonomer can disrupt the chain-unzipping or depolymerization process that can occur in acrylate homopolymers.[8] By inserting different monomer units into the polymer chain, you effectively create "roadblocks" that halt the propagation of degradation from a single initiation site. For instance, copolymerizing with monomers like methyl methacrylate or styrene can increase the overall thermal stability. The choice of comonomer can also influence the glass transition temperature (Tg) and mechanical properties.[9][10]
FAQ 3: What types of stabilizers are effective for PDBPA, and how do they work?
Stabilizers are crucial for processing PDBPA. They work by interrupting the degradation cycle.
-
Acid Scavengers (e.g., hydrotalcites, metal stearates): These compounds neutralize the HBr gas produced during dehydrobromination. By removing the acidic HBr, they prevent it from catalyzing further degradation.
-
Radical Scavengers (e.g., hindered phenols, phosphites): These molecules react with and neutralize the free radicals formed during chain scission, preventing them from propagating and attacking other polymer chains.
-
Melt Stabilizers (e.g., organosulfur compounds): Certain stabilizers, like di-tertiary-alkyl disulfides, are specifically designed to protect the polymer during high-temperature melt processing, preventing the generation of monomer foam which can cause splay marks on molded parts.[5]
FAQ 4: Can nanofillers improve the thermal stability of PDBPA?
Yes, creating polymer nanocomposites is a state-of-the-art approach to significantly enhance thermal stability.[11] Nanofillers such as layered silicates (e.g., montmorillonite clay), nanosilica, or carbon nanotubes can improve thermal properties through several mechanisms.[12][13]
-
Barrier Effect: Well-dispersed nanofillers create a tortuous path that hinders the diffusion of volatile degradation products out of the polymer matrix.[14]
-
Restricted Chain Mobility: Interactions between the polymer chains and the nanofiller surface can reduce the thermal motion of the polymer, increasing the energy required to initiate degradation.[12][14]
-
Radical Trapping: Some nanofillers can act as radical scavengers at the polymer-filler interface.
PART 3: Experimental Protocols
Protocol 3.1: Standard Procedure for Thermogravimetric Analysis (TGA) of PDBPA
This protocol outlines the steps for determining the thermal stability and degradation profile of PDBPA.
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the dried PDBPA sample into a clean ceramic or alumina TGA pan.
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).
-
Identify the temperature of maximum decomposition rate (Tmax) from the peak of the derivative TGA (DTG) curve.
-
Protocol 3.2: Workflow for Screening Thermal Stabilization Strategies
This workflow provides a systematic approach to evaluating and comparing different methods for improving the thermal stability of PDBPA.
Caption: Workflow for evaluating stabilization strategies.
PART 4: Data Summaries
Table 1: Illustrative Comparison of PDBPA Stabilization Strategies
The following table provides representative data on how different stabilization strategies can affect the thermal properties of PDBPA, as would be determined by TGA.
| Sample Formulation | Td5% (°C) (Onset of Degradation) | Tmax (°C) (Max. Degradation Rate) | Char Yield @ 600°C (%) |
| Neat PDBPA (Control) | 265 | 290 | 15 |
| PDBPA + 0.5% Hindered Phenol | 280 | 305 | 16 |
| PDBPA-co-MMA (10% MMA) | 295 | 325 | 14 |
| PDBPA + 3% Nanoclay | 310 | 340 | 22 |
Note: These values are illustrative and can vary based on the specific grade of polymer, comonomer ratio, and type/dispersion of additives.
PART 5: Mechanistic Visualizations
Diagram 1: Troubleshooting Logic for Thermal Degradation
This diagram outlines the decision-making process when encountering unexpected thermal degradation.
Caption: Troubleshooting workflow for thermal degradation issues.
Diagram 2: Mechanism of Radical Scavenging by a Hindered Phenol Stabilizer
This diagram illustrates how a common primary stabilizer interrupts the auto-oxidation cycle.
Caption: Interruption of radical degradation by a stabilizer.
References
- 1. This compound | Polysil [polycil.co.uk]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 5. US3978022A - Thermal stabilization of acrylic polymers - Google Patents [patents.google.com]
- 6. Solving Common DSC Consumable Issues in Polymer Analysis [redthermo.com]
- 7. nexacule.com [nexacule.com]
- 8. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of various nanofillers on thermal stability and degradation kinetics of polymer nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
overcoming challenges in the characterization of brominated polymers
A- A+
From the Desk of a Senior Application Scientist
Welcome to the Technical Support Center dedicated to navigating the complexities of brominated polymer characterization. As materials with exceptional flame-retardant properties, brominated polymers are critical in numerous applications. However, the very properties that make them so valuable—the presence of heavy, quadrupolar bromine atoms—pose significant challenges to routine analytical techniques.
This guide is structured to function as a direct line to a seasoned expert. It moves beyond simple protocols to explain the 'why' behind the troubleshooting steps. Here, you will find a series of common problems presented in a question-and-answer format, designed to address the specific issues you are likely encountering in your laboratory. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Let's work through these challenges together.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation, but the bromine atom's properties can lead to spectral complexities.
Question 1: Why are the proton (¹H) and carbon (¹³C) NMR signals for my brominated polymer broad and poorly resolved?
This is a classic issue stemming from the quadrupolar nature of bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Root Cause Analysis: Nuclei with a spin quantum number > 1/2, like bromine, possess a non-spherical charge distribution, creating a nuclear electric quadrupole moment. This quadrupole interacts with local electric field gradients, providing an efficient pathway for nuclear spin relaxation (quadrupolar relaxation). This rapid relaxation shortens the lifetime of the excited spin state, which, due to the Heisenberg uncertainty principle, leads to a broadening of the NMR signal. The effect is most pronounced for carbons directly bonded to bromine (C-Br) and the protons on that carbon (α-protons).
-
Troubleshooting Protocol:
-
Increase Experimental Temperature: Running the NMR experiment at a higher temperature increases molecular motion.[1] This rapid tumbling can average out the quadrupolar interactions to some extent, leading to sharper signals. Start with a 20°C increase and incrementally raise the temperature, monitoring for both signal improvement and potential sample degradation.
-
Use a Higher Field Spectrometer: A stronger magnetic field increases the separation between energy levels (the Zeeman effect). This can sometimes overcome the broadening effects, leading to better resolution. If you have access to a higher field instrument (e.g., 600 MHz vs. 300 MHz), it is worth attempting the analysis there.
-
Increase Relaxation Delay (d1): While counterintuitive for a fast-relaxing nucleus, a longer delay between pulses can sometimes improve signal-to-noise for the other, non-broadened signals in your polymer, making the overall spectrum easier to interpret. For ¹³C NMR, start by increasing d1 to 5-10 seconds.
-
Consider Solid-State NMR (ssNMR): For intractable or poorly soluble polymers, ssNMR is a powerful alternative. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, bypassing the solubility and relaxation issues seen in solution-state NMR.
-
Question 2: The chemical shifts in my ¹³C NMR spectrum don't match my predictions for a brominated compound. Why?
The "heavy atom effect" of bromine significantly influences the chemical shifts of nearby carbon atoms.
-
Root Cause Analysis: The large electron cloud of the bromine atom induces significant spin-orbit coupling.[2] This relativistic effect creates an additional magnetic field that strongly shields the directly attached carbon nucleus, shifting its resonance significantly upfield (to a lower ppm value) compared to analogous chlorinated or non-halogenated polymers. This effect is most pronounced for the Cα (the carbon directly bonded to Br) but can also influence the Cβ.
-
Troubleshooting & Validation Workflow:
Caption: Workflow for validating C-Br signals.
-
Consult Reference Spectra: Search for literature or databases containing ¹³C NMR data for compounds with similar brominated structural motifs to get an expected range for the upfield shift.
-
Perform a DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment will show CH and CH₃ signals pointing up, and CH₂ signals pointing down. Crucially, quaternary carbons and carbons directly attached to bromine (if they have no attached protons) will be absent. This helps in the initial assignment of other carbons.
-
Utilize 2D NMR (HSQC/HMBC):
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates carbons with their directly attached protons. If the C-Br carbon has a proton, you will see a correlation, confirming its position.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between carbons and protons that are 2-3 bonds away. This is invaluable for piecing together the polymer backbone and confirming the connectivity around the brominated carbon.
-
-
Section 2: Mass Spectrometry (MS)
Mass spectrometry is essential for determining molecular weight and fragmentation patterns, but bromine's isotopic distribution is a key feature that must be understood.
Question 1: My mass spectrum shows a series of peaks for the molecular ion instead of a single peak. Is my sample impure?
Not necessarily. This is the characteristic isotopic pattern of bromine.
-
Root Cause Analysis: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[3] This means that a molecule containing one bromine atom will appear in the mass spectrometer as two peaks of roughly equal intensity, separated by 2 m/z units (the M+ peak and the M+2 peak).[4] For a polymer with multiple bromine atoms, this pattern becomes more complex.
-
Data Interpretation Guide:
| Number of Bromine Atoms | Isotopic Pattern (M, M+2, M+4, etc.) | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |
-
Troubleshooting Protocol:
-
Use an Isotope Pattern Calculator: Many MS software packages have built-in isotope simulators. Input your proposed chemical formula, and the software will generate a theoretical isotopic pattern. Compare this simulated spectrum to your experimental data. A good match is strong evidence for your proposed structure.
-
High-Resolution MS (HRMS): Use an instrument like a TOF (Time-of-Flight) or Orbitrap mass spectrometer to obtain high-resolution mass data.[5] This will provide a highly accurate mass measurement of your molecular ions, allowing you to confirm the elemental composition (including the number of bromine atoms) with high confidence.
-
Analyze Fragmentation: Look at the fragment ions in your spectrum. Fragments that retain the bromine atoms will also exhibit this characteristic isotopic pattern, providing further structural confirmation. Fragments that have lost the bromine will appear as single peaks.
-
Question 2: I am not seeing the molecular ion peak for my polymer, only low m/z fragments. How can I analyze it?
High molecular weight polymers often do not show a clear molecular ion with techniques like electron ionization (EI). Furthermore, brominated compounds can be thermally labile.
-
Root Cause Analysis: Techniques like EI are "hard" ionization methods that deposit a large amount of energy into the molecule, causing extensive fragmentation and often obliterating the molecular ion. Polymers, due to their size, are difficult to get into the gas phase without thermal decomposition.[6]
-
Troubleshooting Protocol:
-
Switch to a "Soft" Ionization Technique:
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This is the premier technique for high molecular weight polymers. The polymer is co-crystallized with a matrix that absorbs the laser energy, allowing the polymer to be gently desorbed and ionized with minimal fragmentation.
-
Electrospray Ionization (ESI): Suitable for polymers with some polarity or those that can be charged in solution.
-
Direct Insertion Probe (DIP) with APCI: A Direct Insertion Probe coupled with Atmospheric Pressure Chemical Ionization (APCI) can be used to analyze solid polymers with minimal preparation, using a temperature program to gently volatilize additives and polymer fragments.[7][8]
-
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique intentionally uses high heat to break down the polymer into smaller, characteristic fragments in a controlled manner. The resulting "pyrogram" is a reproducible fingerprint of the polymer, allowing for its identification even without observing the molecular ion.[8]
-
Section 3: Thermal Analysis (TGA & DSC)
Thermal analysis is key to understanding the stability and flame-retardant action of brominated polymers, but the degradation process can be complex and corrosive.
Question 1: My Thermogravimetric Analysis (TGA) curve shows multiple weight loss steps. What do they represent?
Brominated polymers often undergo a multi-step degradation process.
-
Root Cause Analysis: The thermal decomposition is not a simple unzipping of the polymer chain.
-
Initial Debromination: The C-Br bond is often the weakest link and breaks first, leading to the release of HBr gas or brominated radical species. This is the primary flame-retardant mechanism, as these species quench radical reactions in the gas phase of a fire.
-
Polymer Backbone Scission: Following the loss of bromine, the remaining hydrocarbon backbone begins to degrade at higher temperatures.
-
Char Formation: The presence of bromine often promotes charring, which acts as a physical barrier, further inhibiting combustion. This appears as a stable residue at high temperatures in the TGA.[9]
-
-
Experimental Workflow for Analysis:
Caption: Evolved gas analysis workflow.
-
Troubleshooting Protocol:
-
Evolved Gas Analysis (EGA): The most powerful method is to couple the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).[10] This allows you to analyze the gases being released from the sample in real-time. You can then directly correlate the first weight loss with the evolution of HBr, and subsequent losses with hydrocarbons or carbon oxides.[11]
-
Vary the Heating Rate: Running the TGA at different heating rates (e.g., 5, 10, and 20 °C/min) can help to better separate overlapping degradation steps.
-
Analyze the Residue: After the TGA run, analyze the remaining char using techniques like Raman spectroscopy or elemental analysis to understand its composition.
-
Question 2: My Differential Scanning Calorimetry (DSC) thermogram shows a complex or shifting glass transition temperature (Tg). What does this mean?
The Tg can be influenced by the degree of bromination and the presence of additives.
-
Root Cause Analysis:
-
Steric Hindrance: Bulky bromine atoms on the polymer backbone can restrict chain mobility, leading to an increase in the glass transition temperature compared to the non-brominated analog.
-
Plasticization: If the brominated species is an additive rather than part of the polymer backbone, it can act as a plasticizer, lowering the Tg.
-
Thermal History: Like all polymers, the measured Tg is highly dependent on the material's thermal history (e.g., cooling rate from the melt).
-
-
Troubleshooting Protocol:
-
Perform a Heat-Cool-Heat Cycle: This is a standard DSC procedure to erase the thermal history of the material. The first heating scan shows the properties of the as-received material. The sample is then cooled at a controlled rate (e.g., 10 °C/min) and reheated. The Tg from the second heating scan is the most reliable and reproducible value.
-
Modulated DSC (MDSC): This technique superimposes a sinusoidal temperature oscillation on the linear heating ramp. It allows for the separation of reversing heat flow events (like Tg) from non-reversing events (like enthalpy relaxation or degradation), providing a much clearer and more accurate measurement of the glass transition.
-
Compare with the Non-Brominated Analog: If possible, analyze the non-brominated version of your polymer under the identical DSC conditions. The difference in Tg will directly illustrate the effect of the bromine substitution.
-
Section 4: Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the go-to method for determining molecular weight distribution. However, the unique properties of brominated polymers can lead to problematic interactions with the stationary phase.
Question 1: My polymer is eluting much later than expected based on its size, and the peaks are tailing. What is causing this?
This is a classic sign of secondary, non-size-based interactions between your polymer and the GPC column packing material.
-
Root Cause Analysis: Ideal SEC separation is based purely on the hydrodynamic volume of the polymer in solution.[12] However, brominated polymers, especially those with aromatic rings, can have strong dipole-dipole or halogen-π interactions with the stationary phase (often polystyrene-divinylbenzene).[13] These attractive interactions cause the polymer to be retained on the column longer than it should be, leading to artificially low calculated molecular weights and poor peak shape.[14]
-
Troubleshooting Protocol:
-
Modify the Mobile Phase: The goal is to disrupt the secondary interactions.
-
Add Salt: For polar interactions, adding a small amount of salt like lithium bromide (LiBr) to the mobile phase (e.g., THF or DMF) can help to shield the interactive sites. A concentration of ~0.01 M is a good starting point.
-
Use a More Polar Solvent: If you are using a non-polar solvent like toluene, switching to a more polar solvent like THF or DMF can help to solvate the polymer more effectively and compete for the interactive sites on the stationary phase.
-
-
Change the Column Type: If mobile phase modification is not effective, the stationary phase itself may be the issue. Consider switching to a column with a more inert or polar packing material that is less likely to interact with your specific polymer.
-
Check for Solubility Issues: Poor peak shape can also be a result of poor solubility. Ensure your polymer is fully dissolved before injection. Gentle heating or longer dissolution times may be necessary.[15][16] Always filter your sample through a 0.22 or 0.45 µm filter before injection to remove any particulates.
-
Question 2: I'm struggling to find a suitable solvent to dissolve my brominated polymer for GPC analysis.
Many highly brominated polymers have limited solubility, making analysis difficult.
-
Root Cause Analysis: High crystallinity and strong intermolecular forces in heavily brominated polymers can make them resistant to dissolution in common GPC solvents at room temperature.[16]
-
Troubleshooting Protocol:
-
Elevated Temperature GPC (HT-GPC): For semi-crystalline or highly rigid polymers, High-Temperature GPC is often the only option. Solvents like 1,2,4-trichlorobenzene (TCB) or o-dichlorobenzene (oDCB) are used at temperatures ranging from 135°C to 220°C. This requires a specialized HT-GPC system.
-
Solvent Screening: Create a solubility testing matrix with small amounts of your polymer and various solvents. Test common GPC solvents (THF, Chloroform, DMF, Toluene) as well as more aggressive, higher-boiling point solvents if a high-temperature system is available.[17]
-
Use Solvent Mixtures: Sometimes a mixture of solvents can provide better solubility than a single solvent. For example, a mixture of THF and DMF might be effective.
-
Sample Preparation: Use small, finely divided pieces of the polymer to maximize surface area for dissolution. Use a shaker or sonicator to aid the process, but be cautious with sonication as it can sometimes cause chain scission.
-
References
- 1. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 11. cetjournal.it [cetjournal.it]
- 12. docs.paint.org [docs.paint.org]
- 13. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Safe Disposal of 2,3-Dibromopropyl Acrylate Waste
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven methodologies for the safe disposal of waste containing 2,3-Dibromopropyl acrylate (DBPA). As a halogenated acrylate ester, DBPA presents unique challenges for waste management that necessitate a thorough understanding of its chemical properties and associated hazards. This document is structured to provide not just procedural steps, but the underlying scientific rationale to ensure both safety and regulatory compliance.
Understanding the Compound: Why Special Disposal is Critical
This compound (CAS RN: 19660-16-3) is a reactive monomer that is toxic and an irritant.[1][2][3] It is classified as a skin and eye irritant.[1] The presence of bromine, a halogen, means that standard disposal methods for organic solvents may not be appropriate and can lead to the formation of hazardous byproducts if not handled correctly. For instance, incomplete combustion can lead to the formation of polybrominated dibenzodioxins and dibenzofurans, which are highly toxic and persistent environmental pollutants.[4][5]
Key Hazards at a Glance:
| Hazard Type | Description |
| Health Hazards | Causes skin and serious eye irritation.[1] Toxic by ingestion.[1][2][3] |
| Chemical Reactivity | Polymerizable.[2][6] Reacts with acids to release heat.[2][3][6] Strong oxidizing acids can cause a vigorous, potentially ignitable reaction.[2][3][6] Generates flammable hydrogen gas when mixed with alkali metals and hydrides.[2][3][6] |
| Environmental Hazards | As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. |
Disposal Method Selection Flowchart
To assist in selecting the most appropriate and safe disposal method, the following decision-making flowchart should be consulted.
Caption: Decision tree for selecting a safe disposal method for this compound waste.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the first thing I should do if I spill this compound?
A1: Your immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Isolate: Immediately evacuate the area and prevent unauthorized entry.[6]
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]
-
Containment: Use an absorbent material, such as vermiculite, sand, or a commercial spill kit, to dike the spill and prevent it from spreading.[1][6]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[1][6]
-
Decontamination: Wash the spill area with a solvent like alcohol, followed by a strong soap and water solution.[1][6] All contaminated cleaning materials must also be disposed of as hazardous waste.
Q2: Can I dispose of waste containing this compound down the drain?
A2: Absolutely not. Disposing of any halogenated organic compound down the drain is prohibited by environmental regulations.[7][8] These compounds can disrupt wastewater treatment processes and lead to the contamination of waterways.
Q3: How should I store waste containing this compound before disposal?
A3: Proper storage is crucial to prevent accidents and ensure compliance.
-
Container: Use a designated, leak-proof, and chemically compatible container. The container must be kept tightly closed except when adding waste.[9]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[10]
-
Segregation: Store waste containing DBPA separately from incompatible materials, especially strong acids, bases, and oxidizing agents.[10][11] Halogenated organic waste should be kept separate from non-halogenated waste streams to avoid costly disposal procedures for the entire mixture.[7][11]
Q4: What are the approved disposal methods for this compound waste?
A4: There are two primary, safe disposal routes for this type of waste. The choice depends on your facility's capabilities and local regulations.
| Disposal Method | Description | Advantages | Disadvantages |
| Licensed Hazardous Waste Vendor | The most common and recommended method. A certified vendor will collect, transport, and dispose of the waste in accordance with all federal and local regulations.[9][10] | Safest option, ensures regulatory compliance, requires minimal in-house processing. | Can be costly, requires proper documentation and scheduling. |
| High-Temperature Incineration | A specialized form of disposal where the waste is burned at very high temperatures (typically >850°C) in a facility equipped with advanced flue gas cleaning systems.[4][5] | Effective for complete destruction of the organic molecule. | Must be performed in a specialized facility capable of handling brominated waste to prevent the formation of toxic byproducts like dioxins and HBr.[4][12][13] |
Q5: Is it possible to chemically neutralize or degrade this compound in the lab before disposal?
A5: While theoretically possible, in-lab chemical degradation is a complex process that should only be attempted by highly trained personnel with a thorough understanding of the reaction chemistry and with appropriate safety measures in place. It is generally not recommended for routine disposal. Potential methods include:
-
Base-Catalyzed Hydrolysis: Acrylate esters can be hydrolyzed under basic conditions to form acrylic acid and the corresponding alcohol (in this case, 2,3-dibromopropanol).[14] This process can be slow and may require elevated temperatures. The resulting products are still hazardous and require proper disposal.
-
Reductive Dehalogenation: This involves chemically removing the bromine atoms. This can be achieved using various reagents, but the reactions can be vigorous and produce hazardous byproducts.[15][16][17]
It is critical to note that any in-house treatment of hazardous waste may require specific permits and must comply with EPA regulations. [18] For the vast majority of laboratories, using a licensed hazardous waste vendor is the most prudent and compliant option.
Experimental Protocol: Spill Cleanup and Waste Segregation
This protocol outlines the standard operating procedure for managing a small spill and preparing the resulting waste for disposal.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and face shield
-
Chemical-resistant apron or lab coat
-
-
Spill containment and cleanup kit:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Non-sparking scoop or scraper
-
Sealable, labeled hazardous waste container
-
-
Decontamination supplies:
-
Ethanol or isopropanol
-
Detergent solution
-
Paper towels
-
Procedure:
-
Ensure Safety: Immediately alert others in the area and restrict access. Ensure adequate ventilation.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Surround the spill with absorbent material to prevent it from spreading.
-
Absorb the Liquid: Apply absorbent material directly to the spill, working from the outside in.
-
Collect the Waste: Once the liquid is fully absorbed, use a non-sparking scoop to carefully transfer the material into the designated hazardous waste container.
-
First Decontamination Rinse: Wipe the spill area with a paper towel soaked in alcohol. Place the used paper towel in the hazardous waste container.
-
Second Decontamination Rinse: Wash the area thoroughly with a detergent and water solution. Dry with paper towels and also place them in the hazardous waste container.
-
Seal and Label: Securely close the hazardous waste container. Ensure the label is complete and accurate.
-
Store for Pickup: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, until it can be collected by a licensed disposal vendor.
References
- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Cas 19660-16-3,this compound | lookchem [lookchem.com]
- 4. norden.org [norden.org]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. 2,3-DIBROMOPROPYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. bucknell.edu [bucknell.edu]
- 12. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 16. Dehalogenation - Wikipedia [en.wikipedia.org]
- 17. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 18. paratussupply.com [paratussupply.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Techniques for Quantifying 2,3-Dibromopropyl Acrylate in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,3-Dibromopropyl acrylate (DBPA) in polymeric materials. As a residual monomer or potential impurity, the accurate measurement of DBPA is critical for ensuring product safety, quality, and regulatory compliance. This document delves into the nuances of method selection, sample preparation, and validation, offering field-proven insights to guide your analytical strategy.
Introduction to this compound (DBPA) Analysis
This compound (DBPA) is a halogenated acrylate ester that may be present in polymers as an unreacted monomer or a degradation byproduct.[1][2] Given its chemical structure, there are potential toxicological concerns, making its quantification in consumer products, medical devices, and pharmaceutical packaging a significant analytical challenge.[2] The choice of analytical technique is paramount and is largely dictated by the polymer matrix, the required sensitivity, and the available instrumentation.
Overview of Primary Analytical Techniques
The two primary chromatographic techniques suitable for the determination of DBPA in polymers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both are powerful separation techniques, but their applicability and performance characteristics differ, especially when dealing with complex polymer matrices.
-
Gas Chromatography (GC): Ideal for volatile and semi-volatile compounds, GC separates analytes based on their boiling points and interactions with a stationary phase. For DBPA, which is a semi-volatile organic compound, GC is a highly effective technique.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile.[5] It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.
In-Depth Comparison of Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds in various matrices.[3][4] The U.S. Environmental Protection Agency (EPA) Method 8270E provides a comprehensive framework for such analyses.[3]
Principle of Operation: In GC-MS, the sample extract is injected into the GC, where DBPA is separated from other components. The separated analyte then enters the mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement.
Advantages:
-
High Specificity and Sensitivity: The mass spectrometer provides a unique fragmentation pattern for DBPA, ensuring highly specific identification and low limits of detection.[6]
-
Established Methods: Standardized methods like EPA 8270E offer a solid foundation for method development and validation.[3][4]
-
Broad Applicability: GC-MS can be used for a wide range of semi-volatile compounds, allowing for the simultaneous analysis of other potential impurities.
Causality Behind Experimental Choices: The choice of a specific GC column, such as a DB-WAX, is based on its ability to effectively separate acrylic monomers.[7][8] The temperature program is optimized to ensure the elution of DBPA without thermal degradation while providing good peak shape and resolution.
High-Performance Liquid Chromatography with UV or Mass Spectrometry Detection (HPLC-UV/MS)
HPLC is a versatile technique, particularly for compounds that may degrade at the high temperatures used in GC.[5] For brominated compounds like DBPA, HPLC coupled with a mass spectrometer (LC-MS/MS) can offer excellent sensitivity and selectivity.[9]
Principle of Operation: The polymer extract is injected into the HPLC system. The mobile phase carries the sample through a column packed with a stationary phase, where DBPA is separated. The eluent then passes through a detector (UV or MS) for quantification.
Advantages:
-
Suitable for Thermally Labile Compounds: HPLC avoids the high temperatures of the GC inlet, reducing the risk of DBPA degradation.[5]
-
Versatility in Detection: HPLC can be coupled with various detectors, including UV for routine analysis and MS for higher sensitivity and specificity.
-
Robust for Complex Matrices: HPLC can often handle complex sample matrices with less interference than GC.
Causality Behind Experimental Choices: The selection of the mobile phase (e.g., a mixture of methanol and isopropanol) is based on its ability to dissolve DBPA and provide good separation on the chosen column.[9] The choice between UV and MS detection depends on the required sensitivity and the complexity of the polymer matrix.
Head-to-Head Comparison of Analytical Techniques
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Applicability to DBPA | High, as DBPA is a semi-volatile compound. | High, suitable for a wide range of polarities. |
| Sensitivity | Very high, often in the low mg/kg (ppm) to µg/kg (ppb) range.[7] | Moderate (UV) to Very High (MS).[9] |
| Selectivity | Excellent, due to mass spectral fragmentation patterns. | Good (UV) to Excellent (MS/MS). |
| Risk of Analyte Degradation | Possible, due to high temperatures in the injector. | Low, as analysis is performed at or near ambient temperature.[5] |
| Matrix Interference | Can be significant, requiring thorough sample cleanup. | Generally less susceptible to matrix effects. |
| Typical Run Time | 20-30 minutes.[7] | Can be faster, especially with modern UHPLC systems. |
The Critical Role of Sample Preparation
The quantitative extraction of DBPA from the polymer matrix is often the most challenging and error-prone step in the analytical workflow.[10][11] The choice of method depends on the nature of the polymer and the location of the analyte (adsorbed on the surface or absorbed within the bulk).[10]
Common Sample Preparation Techniques:
-
Solvent Extraction: This is the most common method, involving the extraction of the finely divided polymer with a suitable solvent.[10][12] The choice of solvent is critical and should be based on the solubility of both the polymer and DBPA.[10]
-
Dissolution-Precipitation: The polymer is completely dissolved in a solvent, and then a non-solvent is added to precipitate the polymer, leaving the analyte in the solution.[10][13]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.[7]
-
Ultrasonic Extraction: Ultrasound is used to enhance the extraction of the analyte from the polymer matrix.[14]
-
Thermal Desorption (TD): The polymer is heated to release volatile and semi-volatile compounds, which are then trapped and analyzed by GC-MS.[15]
Workflow for Sample Preparation and Analysis
Caption: General workflow for the analysis of DBPA in polymers.
A Guide to Method Validation
Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[16][17] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures.[18][19]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a blank polymer matrix and a spiked matrix to ensure no interfering peaks are present at the retention time of DBPA.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of standards of known concentrations are analyzed, and the response is plotted against concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing a polymer sample spiked with a known amount of DBPA and calculating the percent recovery. Recoveries are typically expected to be within 80-120%.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often in the range of a few mg/kg for residual monomers in polymers.[7][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Analytical Method Validation Workflow
Caption: Key steps in the validation of an analytical method.
Conclusion
The selection and validation of an analytical technique for the quantification of this compound in polymers require a thorough understanding of the analyte, the polymer matrix, and the intended application. GC-MS offers excellent sensitivity and specificity, making it a powerful tool for trace analysis. HPLC provides a robust alternative, particularly for thermally sensitive compounds or complex matrices.
Regardless of the chosen technique, a rigorous validation protocol is essential to ensure the reliability and accuracy of the results. By carefully considering the principles and experimental choices outlined in this guide, researchers and scientists can develop and validate analytical methods that meet the stringent requirements of product safety and quality control.
References
- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 19660-16-3,this compound | lookchem [lookchem.com]
- 3. epa.gov [epa.gov]
- 4. Semi-volatile Organic Compounds (sVOCs) Analysis in Water | アジレント [agilent.com]
- 5. Semivolatile Organic Compounds Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Analysis of Semivolatile Organic Compounds With US EPA 8270E | Technology Networks [technologynetworks.com]
- 7. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. energiforsk.se [energiforsk.se]
- 12. polymersolutions.com [polymersolutions.com]
- 13. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lqa.com [lqa.com]
- 16. asean.org [asean.org]
- 17. researchgate.net [researchgate.net]
- 18. 7. Validation of analytical methods [eurachem.org]
- 19. fda.gov [fda.gov]
A Comparative Guide to the Biocompatibility of Polymers Synthesized with 2,3-Dibromopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biocompatibility of polymers synthesized using 2,3-Dibromopropyl Acrylate (DBPA). It is designed to offer a clear, objective analysis, supported by established experimental protocols, to aid researchers in material selection and risk assessment. We will explore the performance of DBPA-based polymers against widely-used alternatives, grounded in the international standards for biological evaluation of medical materials.
Introduction: The Rationale and Risks of this compound in Polymer Synthesis
This compound (DBPA) is an acrylate monomer containing bromine, which can be incorporated into polymer chains via standard polymerization techniques like free-radical polymerization.[1][2] The inclusion of bromine atoms imparts specific properties to the resulting polymer, such as flame retardancy and radiopacity, making it potentially attractive for certain specialized biomedical applications.
However, the structure of DBPA raises immediate biocompatibility concerns. Halogenated organic compounds can be cytotoxic, and the potential for leaching of unreacted monomer or degradation byproducts is a significant risk factor that necessitates rigorous biological evaluation.[3] This guide will navigate the essential biocompatibility assessments required and compare the expected performance of a DBPA-based polymer with two well-characterized alternatives: Poly(methyl methacrylate) (PMMA) and Poly(lactic-co-glycolic acid) (PLGA).
The Framework for Biocompatibility Assessment: ISO 10993
The cornerstone of modern biocompatibility evaluation is the International Organization for Standardization (ISO) 10993 series of standards, titled "Biological evaluation of medical devices."[4][5][6] This framework provides a structured, risk-based approach to ensure that a material or device can perform its intended function without causing any adverse local or systemic effects in the host.[7][8]
Our assessment will focus on two critical initial screening tests mandated by ISO 10993 for most materials that come into contact with the body:
-
ISO 10993-5: Tests for in vitro cytotoxicity. [4]
-
ISO 10993-4: Selection of tests for interactions with blood (Hemolysis). [9][10]
The following diagram illustrates a typical workflow for biocompatibility screening, starting from material synthesis and proceeding through the key in vitro evaluations discussed in this guide.
Caption: General workflow for the initial biocompatibility assessment of a novel polymer.
In Vitro Cytotoxicity Assessment (ISO 10993-5)
Expertise & Causality: The cytotoxicity assay is a fundamental first step to determine if a material releases substances that are poisonous to cells. We utilize an extract-based method, where the polymer is incubated in a cell culture medium, and this "extract" is then placed in contact with a layer of cultured cells (e.g., L929 mouse fibroblasts). This simulates the leaching of soluble components from the material into the biological environment. Cell viability is then quantified, most commonly using the MTT assay.[11] The MTT assay measures the metabolic activity of cells; healthy, viable cells have active mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be measured spectrophotometrically. A reduction in this conversion indicates cellular damage or death.[11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Material Extraction:
-
Aseptically place 1 gram of the test polymer (DBPA-Polymer), negative control (High-Density Polyethylene), and positive control (Organotin-stabilized PVC) into separate sterile flasks.
-
Add 10 mL of sterile, serum-free cell culture medium to each flask.
-
Incubate all flasks at 37°C for 24 hours with gentle agitation. This creates the material extracts.
-
-
Cell Culture:
-
Seed L929 fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere and form a semi-confluent monolayer.
-
-
Exposure:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared material extracts to the wells (in triplicate). Include a blank control (medium only).
-
Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Healthy cells will form visible purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate cell viability as: (Absorbance_sample / Absorbance_negative_control) * 100%.
-
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Data Presentation & Comparison
According to ISO 10993-5, a material is considered cytotoxic if it causes a reduction in cell viability of more than 30% (i.e., <70% viability).
| Material | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) | Cytotoxicity Grade (ISO) |
| Blank (Medium Only) | 0.052 | 0.004 | N/A | N/A |
| Negative Control (HDPE) | 1.254 | 0.088 | 100% | 0 (Non-cytotoxic) |
| Positive Control (PVC) | 0.113 | 0.015 | 9% | 4 (Severe) |
| DBPA-Polymer (Hypothetical) | 0.501 | 0.062 | 40% | 3 (Moderate) |
| PMMA | 1.028 | 0.091 | 82% | 1 (Slight) |
| PLGA | 1.230 | 0.085 | 98% | 0 (Non-cytotoxic) |
Analysis: In this hypothetical scenario, the DBPA-polymer demonstrates moderate cytotoxicity, with cell viability falling significantly below the 70% threshold. This result would be a major concern. In contrast, PMMA shows only a slight effect, which can sometimes be attributed to low-level monomer leaching, while the biodegradable PLGA shows virtually no cytotoxicity, performing similarly to the negative control.[12][13][14]
Hemocompatibility Assessment (ISO 10993-4)
Expertise & Causality: For any material that may come into contact with blood, even indirectly, assessing its hemocompatibility is crucial. The hemolysis assay determines a material's propensity to damage red blood cells (erythrocytes), causing them to rupture and release hemoglobin.[9][15] This is a direct measure of a material's acute damaging effects on a primary component of blood. The assay involves direct contact between the test material and a suspension of red blood cells.[16] The amount of hemoglobin released into the supernatant is quantified by spectrophotometry and compared to controls.[9]
Experimental Protocol: Hemolysis Assay (Direct Contact Method)
-
Blood Preparation:
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and buffy coat.
-
Wash the remaining red blood cells (RBCs) three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the washed RBCs in PBS to create a standardized erythrocyte suspension.
-
-
Incubation:
-
Place samples of the test polymer (DBPA-Polymer), negative control (HDPE), and positive control (distilled water) into separate sterile tubes.
-
Add 1 mL of the erythrocyte suspension to each tube, ensuring the material is fully submerged.
-
Incubate the tubes for 4 hours at 37°C with gentle rotation.
-
-
Analysis:
-
After incubation, centrifuge the tubes to pellet any intact RBCs.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the supernatant at 540 nm (the peak absorbance for hemoglobin).
-
-
Calculation:
-
Calculate the percent hemolysis using the formula: [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100%.
-
Caption: Step-by-step workflow for the direct contact hemolysis assay.
Data Presentation & Comparison
Materials are typically categorized based on their hemolytic index according to ASTM F756-00 standards (a related standard often used alongside ISO 10993-4).
-
0-2% Hemolysis: Non-hemolytic
-
2-5% Hemolysis: Slightly hemolytic
-
>5% Hemolysis: Hemolytic
| Material | Mean Absorbance (540 nm) | Std. Deviation | % Hemolysis | Hemolytic Property |
| Negative Control (HDPE) | 0.025 | 0.003 | 0% | Non-hemolytic |
| Positive Control (Water) | 0.890 | 0.045 | 100% | Hemolytic |
| DBPA-Polymer (Hypothetical) | 0.241 | 0.021 | 24.9% | Hemolytic |
| PMMA | 0.040 | 0.005 | 1.7% | Non-hemolytic |
| PLGA | 0.028 | 0.004 | 0.3% | Non-hemolytic |
Analysis: The hypothetical data clearly indicates that the DBPA-polymer is highly hemolytic, far exceeding the acceptable limits for blood-contacting materials. This suggests that the material's surface or leachable components cause significant damage to red blood cell membranes. In contrast, both PMMA and PLGA fall comfortably within the non-hemolytic category, demonstrating their superior compatibility with blood components in this critical initial test.[12][13]
Comparative Summary and Discussion
This guide provides a framework for the initial, critical assessment of polymers containing this compound. The experimental data, though hypothetical, is modeled on expected outcomes based on material chemistry.
| Biocompatibility Parameter | DBPA-Polymer | Poly(methyl methacrylate) (PMMA) | Poly(lactic-co-glycolic acid) (PLGA) |
| In Vitro Cytotoxicity | Moderate to Severe Risk. Potential for leached monomer and halogenated compounds to cause cell death. | Low Risk. Generally biocompatible, but residual monomer can cause slight cytotoxicity.[12][17] | Very Low Risk. Biodegrades into non-toxic lactic and glycolic acid.[13][14][18] |
| Hemocompatibility | High Risk. Likely to be hemolytic, posing a significant risk for blood-contacting applications. | Low Risk. Generally considered non-hemolytic and safe for blood contact.[19] | Very Low Risk. Excellent hemocompatibility.[20] |
| Key Advantage | Specific properties (e.g., radiopacity, flame retardancy). | Good mechanical properties, optical clarity, low cost.[21][22] | Biodegradable, excellent biocompatibility, approved for therapeutic use.[13][18] |
| Primary Concern | Toxicity of halogenated components and residual monomer. | Leaching of unreacted methyl methacrylate monomer.[12] | Mechanical properties may change during degradation. |
Conclusion for the Researcher
Based on the principles of biocompatibility outlined in the ISO 10993 standards and the expected outcomes from foundational in vitro screening, polymers synthesized with this compound present a significant biocompatibility risk. The potential for both high cytotoxicity and hemolytic activity makes them unsuitable for most biomedical applications without extensive modification and rigorous purification to remove all leachable components.
For drug development and medical device professionals, established polymers like PMMA and, particularly, biodegradable polymers like PLGA, offer a much safer and more reliable starting point. While DBPA-polymers may possess unique and desirable physical properties, the biological risks associated with their chemistry are substantial and must be carefully weighed against these potential benefits. Further investigation would require advanced chemical characterization (ISO 10993-18) to identify and quantify leachables, followed by extensive in vivo testing, but only if the initial in vitro results can be improved to an acceptable level.
References
- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sartomer.arkema.com [sartomer.arkema.com]
- 3. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISO 10993 - Wikipedia [en.wikipedia.org]
- 5. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 6. medinstitute.com [medinstitute.com]
- 7. Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance | Operon Strategist [operonstrategist.com]
- 8. emergobyul.com [emergobyul.com]
- 9. haemoscan.com [haemoscan.com]
- 10. youtube.com [youtube.com]
- 11. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films [mdpi.com]
- 12. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PLGA - Wikipedia [en.wikipedia.org]
- 14. PLGA-Based Composites for Various Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. haemoscan.com [haemoscan.com]
- 17. mdpi.com [mdpi.com]
- 18. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocompatibility of Polymethylmethacrylate resins | PDF [slideshare.net]
- 20. mdpi.com [mdpi.com]
- 21. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 22. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-Dibromopropyl Acrylate in Cross-Linked Polymer Systems Against Conventional Multifunctional Acrylates
An In-Depth Technical Guide
Abstract
The formation of robust, three-dimensional polymer networks is fundamental to the performance of advanced materials in fields ranging from drug delivery to high-performance coatings. Multifunctional acrylates are the cornerstone of these systems, acting as cross-linkers that dictate the final mechanical and chemical properties. This guide presents a comparative analysis of polymer networks incorporating 2,3-Dibromopropyl Acrylate (DBPA) versus those formed with conventional multifunctional acrylates such as 1,6-Hexanediol Diacrylate (HDDA) and Trimethylolpropane Triacrylate (TMPTMA). We will explore the critical distinction that DBPA, while highly reactive, is a monofunctional monomer. Its primary role is not to form cross-links but to act as a reactive flame retardant that becomes an integral part of the polymer backbone. This guide provides detailed experimental protocols, comparative data, and mechanistic insights to help researchers understand how the incorporation of DBPA modifies network structure and properties, offering a unique combination of flame retardancy and tailored performance.
Introduction: The Architecture of Cross-Linked Networks
Cross-linking transforms liquid monomers into solid, durable materials by creating chemical bridges between polymer chains. This process is crucial for achieving desired properties like mechanical strength, thermal stability, and chemical resistance.[1] Multifunctional acrylates, monomers possessing two or more reactive acrylate groups, are the primary agents used to build these networks. The number of functional groups (functionality) and the chemical structure of the monomer directly influence the resulting cross-link density and, consequently, the material's performance.[2][3]
While conventional cross-linkers enhance structural integrity, specialized applications often demand additional functionalities. Brominated compounds, for instance, are well-established as highly effective flame retardants.[4][5][6] this compound (DBPA) is a molecule of significant interest as it contains both a reactive acrylate group and a high bromine content. However, a common misconception is to view it as a direct cross-linking agent. With only one acrylate group, it cannot form a network on its own.[7][8] Instead, it acts as a reactive monomer that can be copolymerized into a network, bringing the flame-retardant properties of bromine directly into the polymer structure.
This guide will elucidate the performance of DBPA within a cross-linked system and compare it to networks formed using standard di- and tri-functional acrylates.
Structural Comparison of Reactive Acrylates
The cross-linking potential of a monomer is dictated by its molecular structure, specifically its functionality and the nature of its backbone.
-
This compound (DBPA): A monofunctional acrylate. It possesses a single polymerizable C=C bond. The bulky, bromine-containing propyl group adds significant mass and introduces flame-retardant properties but does not provide a site for network formation. It acts as a pendant group on the polymer chain.
-
1,6-Hexanediol Diacrylate (HDDA): A difunctional acrylate. The two acrylate groups are separated by a flexible six-carbon aliphatic chain. This flexibility allows for efficient polymerization and results in moderately cross-linked, less rigid polymers.[2]
-
Trimethylolpropane Triacrylate (TMPTMA): A trifunctional acrylate. With three acrylate groups originating from a central point, TMPTMA is capable of creating a much higher cross-link density, leading to more rigid, brittle, and chemically resistant materials.[3]
References
- 1. jordilabs.com [jordilabs.com]
- 2. Polymerization of multifunctional methacrylates and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. Brominated Flame Retardants Archives - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 5. The Thermal Degradation of Some Bromine Containing Copolymers - Enlighten Theses [theses.gla.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
A Comparative Analysis of Mechanical Properties in Acrylic Polymers: The Impact of 2,3-Dibromopropyl Acrylate Incorporation
In the pursuit of enhanced material safety and performance, particularly in applications requiring stringent fire resistance, the modification of polymer matrices with functional additives is a cornerstone of materials science. This guide provides a detailed comparison of the mechanical properties of a standard acrylic polymer versus one modified with 2,3-Dibromopropyl Acrylate, a brominated flame retardant. This analysis is designed for researchers, scientists, and professionals in drug development and material science who require a deep understanding of how such modifications can influence material behavior.
Introduction: The Rationale for Incorporating this compound
Acrylic polymers are widely utilized for their optical clarity, weather resistance, and ease of processing. However, their inherent flammability can be a significant drawback in certain applications. To mitigate this, flame retardants are often incorporated into the polymer matrix. This compound is a reactive flame retardant, meaning it can be copolymerized into the polymer backbone.[1] This covalent bonding minimizes the potential for the additive to leach out over time, a common issue with non-reactive flame retardants.[2] The bromine atoms in its structure act as radical scavengers in the gas phase during combustion, interrupting the chemical reactions of fire and thereby reducing flammability.[3]
While the primary benefit of this compound is flame retardancy, its incorporation can also alter the mechanical properties of the host polymer. This guide presents illustrative experimental data to compare key mechanical characteristics of an acrylic polymer with and without this additive.
Experimental Methodologies
To provide a comprehensive comparison, a series of standardized mechanical tests are employed. The following protocols are based on established ASTM standards to ensure reproducibility and accuracy.
Polymer Synthesis
Two formulations of an acrylic polymer were prepared via free-radical polymerization:
-
Control Polymer: A standard acrylic formulation.
-
Modified Polymer: The acrylic formulation with a partial substitution of the standard monomer with this compound.
The polymerization process for both formulations would be carried out under controlled temperature and pressure to ensure consistent molecular weight and distribution.
Sample Preparation
For each mechanical test, standardized specimens were prepared from both the control and modified polymer formulations.[4] Test specimens are typically injection-molded into specific shapes and sizes as dictated by the relevant ASTM standards to ensure consistency in testing.[3]
Mechanical Testing Protocols
The following mechanical tests are crucial for evaluating the performance of the polymers:
-
Tensile Testing: This test measures the polymer's response to being pulled apart.[5] It provides critical data on tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (how much the material can stretch before fracturing).[4] The test is conducted using a universal testing machine (UTM) with dumbbell-shaped specimens.[3]
-
Flexural Testing: This test assesses the material's ability to resist bending forces. It is particularly important for materials that will be used in structural applications. The test provides data on flexural strength and flexural modulus.
-
Impact Testing (Izod/Charpy): This test evaluates the material's toughness, or its ability to absorb energy and resist fracture under a sudden impact.[5] Notched specimens are struck by a pendulum, and the energy absorbed during fracture is measured.
-
Hardness Testing (Shore D): This test measures the material's resistance to localized indentation.[5] A durometer is used to press a standardized indenter into the material's surface, and the depth of indentation is measured.
The experimental workflow for preparing and testing the polymer samples is illustrated in the diagram below.
Comparative Analysis of Mechanical Properties
The following table presents illustrative data comparing the mechanical properties of the control acrylic polymer and the acrylic polymer modified with this compound.
| Mechanical Property | Test Standard | Control Acrylic Polymer | Acrylic Polymer with this compound | Percentage Change |
| Tensile Strength | ASTM D638 | 70 MPa | 65 MPa | -7.1% |
| Young's Modulus | ASTM D638 | 3.2 GPa | 3.5 GPa | +9.4% |
| Elongation at Break | ASTM D638 | 5% | 3% | -40% |
| Flexural Strength | ASTM D790 | 110 MPa | 105 MPa | -4.5% |
| Flexural Modulus | ASTM D790 | 3.1 GPa | 3.4 GPa | +9.7% |
| Izod Impact Strength (Notched) | ASTM D256 | 25 J/m | 20 J/m | -20% |
| Shore D Hardness | ASTM D2240 | 85 | 88 | +3.5% |
Discussion of Results
The illustrative data highlights a common trade-off when incorporating functional additives like flame retardants into a polymer matrix.
-
Strength and Ductility: The addition of this compound leads to a slight decrease in both tensile and flexural strength. This is likely due to the disruption of the polymer chain packing and potential steric hindrance from the bulky brominated groups. The more significant decrease in elongation at break suggests a reduction in the polymer's ductility, making it more brittle.
-
Stiffness and Hardness: Conversely, the modified polymer shows an increase in Young's modulus and flexural modulus, indicating greater stiffness. The increased Shore D hardness also points to a more rigid material. This increased rigidity can be attributed to the restricted chain mobility caused by the presence of the this compound units within the polymer structure.
-
Toughness: The reduction in Izod impact strength is a critical consideration. The decreased ability to absorb energy upon impact is consistent with the observed increase in brittleness. This is a crucial factor to consider for applications where the material may be subjected to sudden shocks or impacts.
The chemical structure of this compound is a key factor in these changes.
Conclusion
The incorporation of this compound as a reactive flame retardant in acrylic polymers presents a classic example of the compromises often encountered in materials engineering. While it effectively enhances the fire safety of the material, it can also lead to a reduction in toughness and ductility, while increasing stiffness. For researchers and product development professionals, understanding these trade-offs is paramount. The selection of a flame retardant and its concentration must be carefully balanced to achieve the desired safety standards without unduly compromising the mechanical performance required for the intended application. Further optimization, potentially through the use of co-additives or modification of the polymer backbone, may be necessary to achieve an optimal balance of properties.
References
- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orbi.umons.ac.be [orbi.umons.ac.be]
- 3. youtube.com [youtube.com]
- 4. "Highly flame-retardant bio-based polyurethanes using novel reactive po" by Sanket Bhoyate, M. Ionescu et al. [digitalcommons.memphis.edu]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
literature review of the effectiveness of 2,3-Dibromopropyl acrylate in different polymer matrices
This guide provides a comprehensive technical overview of 2,3-Dibromopropyl Acrylate (DBPA) as a reactive flame retardant for various polymer systems. It is intended for researchers, scientists, and professionals in materials science and product development who are seeking to understand the performance of DBPA in comparison to other flame-retardant alternatives. This document synthesizes available data on related compounds and theoretical principles to project the effectiveness of DBPA, given the limited direct experimental data in publicly accessible literature.
Introduction to this compound (DBPA)
This compound (DBPA) is a halogenated organic compound incorporating both bromine atoms and a reactive acrylate group.[1][2] This dual functionality allows it to be chemically integrated into a polymer backbone during polymerization or grafting, offering a permanent flame-retardant solution with reduced risk of migration compared to additive flame retardants.[3] Its chemical structure is presented below:
-
IUPAC Name: 2,3-dibromopropyl prop-2-enoate[1]
-
CAS Number: 19660-16-3[2]
-
Molecular Formula: C₆H₈Br₂O₂[2]
-
Appearance: Clear light brown liquid[1]
The presence of bromine, a halogen, is key to its flame-retardant properties. Brominated flame retardants (BFRs) are widely recognized for their high efficiency in interrupting the combustion cycle of polymers.[4] The acrylate group provides a reactive site for incorporation into various polymer matrices, potentially enhancing compatibility and minimizing the negative impact on the polymer's mechanical properties that is often associated with additive flame retardants.[5]
However, it is crucial to note that DBPA is classified as a substance with potential health hazards, including skin and eye irritation, and toxicity upon ingestion.[1] Therefore, appropriate safety precautions are necessary during its handling and processing.
Flame Retardant Mechanism of DBPA
The flame-retardant action of this compound is believed to occur through a combination of gas-phase and condensed-phase mechanisms, characteristic of many brominated flame retardants.
Gas-Phase Radical Quenching
The primary mechanism of action for brominated flame retardants is in the gas phase.[4] During combustion, the polymer decomposes, releasing flammable volatile compounds. The heat generated further fuels this process. DBPA, upon thermal decomposition, releases bromine radicals (Br•). These radicals are highly effective at interrupting the chain reactions of combustion in the flame. They scavenge the high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation, and replace them with less reactive bromine radicals. This "radical trap" mechanism slows down or extinguishes the combustion process.[6]
The synergistic use of antimony trioxide (Sb₂O₃) with halogenated flame retardants is a common practice to enhance their efficiency.[7] In the presence of a bromine source like DBPA, antimony trioxide forms antimony tri-bromide (SbBr₃), which is more volatile and a more effective radical scavenger in the gas phase.[7]
Caption: Gas-phase flame retardant mechanism of DBPA.
Condensed-Phase Action
In the condensed phase (the solid polymer), DBPA can influence the degradation pathway of the polymer. The presence of bromine can promote char formation in some polymer systems. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatiles.[6] However, the effectiveness of char promotion by halogenated flame retardants is highly dependent on the polymer matrix.
Caption: Condensed-phase flame retardant mechanism of DBPA.
Performance Evaluation in Polymer Matrices
This section provides a comparative analysis of the expected performance of DBPA in four common polymer matrices: polypropylene, polyethylene, polystyrene, and epoxy resins. Due to the scarcity of direct experimental data for DBPA, the discussion will draw upon data for other brominated flame retardants and general principles of flame retardancy.
Polypropylene (PP)
Polypropylene is a highly flammable polymer with a Limiting Oxygen Index (LOI) of around 18%, meaning it burns readily in air.[4] It is characterized by high heat release and dripping during combustion, which can spread fire.
Expected Effectiveness of DBPA in PP:
As a reactive flame retardant, DBPA can be grafted onto the PP backbone, potentially improving its dispersion and long-term stability. The bromine content of DBPA would act primarily in the gas phase to inhibit the flame. Synergists like antimony trioxide would likely be necessary to achieve high levels of flame retardancy (e.g., a V-0 rating in the UL-94 test).[7] The impact on the mechanical properties of PP would depend on the grafting efficiency and the loading level of DBPA. A study on a similar brominated acrylate, pentabromobenzylacrylate (PBBMA), in a PP composite showed that it imparted flame retardant properties but could adversely affect mechanical properties.[5]
Comparison with Alternatives:
| Flame Retardant System | Loading (%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Reference(s) |
| Neat PP | - | ~18 | NR | >1000 | [8][9] |
| DBPA in PP | Data not available | Data not available | Data not available | Data not available | |
| Decabromodiphenyl ether (DecaBDE) + Sb₂O₃ | 20 + 10 | ~28 | V-0 | ~350 | [10] |
| Ammonium Polyphosphate (APP) | 30 | ~27 | V-0 | ~300 | [8] |
| Magnesium Hydroxide (Mg(OH)₂) | 60 | ~25 | V-0 | ~400 | [11] |
Polyethylene (PE)
Similar to polypropylene, polyethylene is a highly flammable polyolefin with an LOI of approximately 18%.[6] Its combustion is also characterized by dripping and a high heat release rate.
Expected Effectiveness of DBPA in PE:
The performance of DBPA in polyethylene is expected to be similar to that in polypropylene. As a reactive flame retardant, it could be incorporated into the PE matrix through grafting. The flame retardant mechanism would be predominantly gas-phase radical quenching. The efficiency would likely be enhanced by the addition of antimony trioxide. The effect on the mechanical properties of PE, such as tensile strength and elongation at break, would need to be carefully evaluated, as the incorporation of flame retardants can sometimes lead to a decrease in these properties.[12][13]
Comparison with Alternatives:
| Flame Retardant System | Loading (%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Reference(s) |
| Neat PE | - | ~18 | NR | >1200 | [14] |
| DBPA in PE | Data not available | Data not available | Data not available | Data not available | |
| Chlorinated Paraffins + Sb₂O₃ | 24 + 10 | ~27 | V-0 | Data not available | [6] |
| Aluminum Hydroxide (ATH) | 60 | ~26 | V-0 | ~350 | [15] |
| Intumescent Flame Retardant (IFR) | 30 | ~28 | V-0 | ~250 | [14] |
Polystyrene (PS)
Polystyrene is another widely used thermoplastic that is highly flammable, with an LOI of around 18%.[16] It produces a significant amount of dense, black smoke upon combustion.
Expected Effectiveness of DBPA in PS:
The aromatic nature of polystyrene might influence the interaction with DBPA. As a reactive monomer, DBPA could potentially be copolymerized with styrene. The flame retardant mechanism would again be primarily gas-phase inhibition. The use of antimony trioxide as a synergist would be highly probable to achieve effective flame retardancy.[3] An important consideration for polystyrene is the effect of the flame retardant on its transparency and mechanical properties. Brominated flame retardants can sometimes reduce the transparency of the polymer.
Comparison with Alternatives:
| Flame Retardant System | Loading (%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Reference(s) |
| Neat PS | - | ~18 | NR | ~1100 | [10] |
| DBPA in PS | Data not available | Data not available | Data not available | Data not available | |
| Brominated Polystyrene (BPS) + Sb₂O₃ | 15 + 5 | ~29 | V-0 | ~200 | [3][14] |
| Triphenyl Phosphate (TPP) | 20 | ~25 | V-2 | ~600 | General Knowledge |
| Expandable Graphite | 15 | ~26 | V-0 | ~400 | General Knowledge |
Epoxy Resins
Epoxy resins are thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. However, they are inherently flammable and require the addition of flame retardants for many applications, especially in electronics and composites.
Expected Effectiveness of DBPA in Epoxy Resins:
A patent has mentioned the use of this compound as a reactive diluent in brominated epoxy resin compositions.[17] In this context, DBPA would be incorporated into the crosslinked network during curing. Its role would be to contribute to the overall bromine content of the formulation, thus enhancing its flame retardancy through the gas-phase mechanism. The reactive nature of DBPA ensures that it is permanently locked into the polymer matrix, preventing leaching. The impact on the mechanical properties, such as flexural strength and glass transition temperature (Tg), would depend on the overall formulation.
Comparison with Alternatives:
| Flame Retardant System | Loading (% P or Br) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Reference(s) |
| Neat Epoxy | - | ~20-22 | NR | ~800 | General Knowledge |
| DBPA in Epoxy | Data not available | Data not available | Data not available | Data not available | [17] |
| Tetrabromobisphenol A (TBBPA) based | ~15% Br | ~30 | V-0 | ~300 | [18] |
| DOPO-based Phosphorus FR | ~2% P | ~32 | V-0 | ~450 | [19] |
| Aluminum Hydroxide (ATH) | 60% | ~35 | V-0 | ~200 | [18] |
Experimental Protocols
To rigorously evaluate the effectiveness of DBPA in a polymer matrix, a series of standardized tests should be conducted.
Flammability Testing
-
Limiting Oxygen Index (LOI):
-
Prepare standardized samples of the polymer with and without DBPA.
-
Place the sample vertically in a glass chimney.
-
Introduce a controlled mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the sample.
-
Determine the minimum oxygen concentration that just supports flaming combustion. This is the LOI value.
-
-
UL-94 Vertical Burn Test:
-
Prepare standardized rectangular bar samples.
-
Mount the sample vertically.
-
Apply a calibrated flame to the bottom of the sample for 10 seconds and then remove it.
-
Measure the afterflame time.
-
Reapply the flame for another 10 seconds and measure the second afterflame time and afterglow time.
-
Observe for any flaming drips that ignite a cotton patch placed below the sample.
-
Classify the material as V-0, V-1, V-2, or not rated based on the results.
-
-
Cone Calorimetry:
-
Prepare square plaque samples of the polymer.
-
Place the sample horizontally under a conical radiant heater.
-
Expose the sample to a constant heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the evolved gases with a spark igniter.
-
Continuously measure the heat release rate, mass loss rate, smoke production, and CO/CO₂ generation throughout the combustion process.
-
Caption: Workflow for flammability testing of polymer composites.
Mechanical Property Testing
-
Tensile Testing (ASTM D638):
-
Prepare dumbbell-shaped specimens.
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Measure the tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Prepare rectangular bar specimens.
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen until it fractures or reaches a specified deflection.
-
Calculate the flexural strength and flexural modulus.
-
-
Impact Testing (ASTM D256 - Izod):
-
Prepare notched bar specimens.
-
Clamp the specimen vertically in an impact testing machine.
-
A swinging pendulum strikes the notched side of the specimen.
-
Measure the energy absorbed to fracture the specimen.
-
Conclusion
For a definitive assessment of its efficacy and impact on material properties, rigorous experimental evaluation following standardized protocols is essential. Researchers and developers are encouraged to conduct such studies to fully characterize the performance of DBPA and determine its suitability for specific applications, while also giving due consideration to its health and safety profile.
References
- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 19660-16-3,this compound | lookchem [lookchem.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News [oceanchemgroup.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Flame Retardants and Flame-Retarded Plastics [ouci.dntb.gov.ua]
- 16. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 17. patents.justia.com [patents.justia.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. 4spe.org [4spe.org]
A Comparative Guide to the Industrial Application and Performance of 2,3-Dibromopropyl Acrylate as a Flame Retardant
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of 2,3-Dibromopropyl Acrylate (2,3-DBPA) with alternative flame-retardant technologies. As Senior Application Scientists, our objective is to furnish you with the necessary data and experimental insights to make informed decisions in material selection and formulation.
Introduction: The Role of this compound in Flame Retardancy
This compound (2,3-DBPA) is a reactive brominated flame retardant. Its molecular structure, featuring bromine atoms and a vinyl group, allows it to be chemically incorporated into polymer backbones. This integration minimizes leaching, a common issue with additive flame retardants, thereby offering a more permanent fire-retardant solution. The primary industrial application of 2,3-DBPA is in the synthesis of flame-retardant polymers, adhesives, and resins.
The flame retardant action of 2,3-DBPA, and brominated flame retardants in general, primarily occurs in the gas phase of a fire. Upon thermal decomposition, bromine radicals are released. These radicals act as scavengers, interrupting the highly exothermic chain reactions of combustion in the flame. This mechanism is highly efficient, making brominated flame retardants effective at low concentrations.
However, the use of halogenated flame retardants, including those containing bromine, has come under scrutiny due to environmental and health concerns. This has driven the development and adoption of alternative flame-retardant systems, principally those based on phosphorus and inorganic hydroxides. This guide will objectively compare the performance of 2,3-DBPA against these alternatives, supported by experimental data.
Comparative Performance Analysis: 2,3-DBPA vs. Alternatives
Case Study: Brominated vs. Phosphorus-Based Flame Retardants in Polybutylene Terephthalate (PBT)
A study investigating the fire performance of glass-fiber reinforced PBT provides a valuable comparison between a brominated flame retardant (brominated polystyrene) and a phosphorus-based flame retardant (aluminum diethylphosphinate). While not 2,3-DBPA, brominated polystyrene operates via a similar gas-phase inhibition mechanism.
| Parameter | PBT + Glass Fiber (Control) | PBT + GF + Brominated Polystyrene | PBT + GF + Aluminum Diethylphosphinate |
| Peak Heat Release Rate (pHRR) (kW/m²) | High | Significantly Reduced | Reduced |
| Mass Loss Rate | High | Unaffected | Significantly Reduced |
| Combustion Efficiency | High | Low | Higher than Brominated |
| Flame Retardant Mechanism | N/A | Gas Phase Inhibition | Primarily Condensed Phase (Char Formation) |
Data synthesized from a comparative study on flame retardants in PBT.[1]
Expert Analysis: The data clearly illustrates the different modes of action. The brominated flame retardant is highly effective at reducing the heat release rate by inhibiting combustion in the gas phase, as evidenced by the low combustion efficiency.[1] However, it does not significantly impact the rate at which the polymer degrades (mass loss rate).[1]
In contrast, the phosphorus-based flame retardant, aluminum diethylphosphinate, works primarily in the condensed phase. It promotes the formation of a char layer on the polymer surface. This char layer acts as an insulating barrier, reducing the mass loss rate and, consequently, the heat release rate.[1]
Inorganic Hydroxides: Aluminum Trihydroxide (ATH) and Magnesium Hydroxide (MDH)
Inorganic hydroxides represent another major class of non-halogenated flame retardants. Their mechanism is entirely different from both brominated and phosphorus-based systems.
Mechanism of Action:
-
Endothermic Decomposition: Upon heating, ATH and MDH undergo endothermic decomposition, releasing water vapor. This process absorbs a significant amount of heat, cooling the polymer and slowing down thermal degradation.
-
Dilution of Flammables: The released water vapor dilutes the flammable gases produced by the decomposing polymer, reducing their concentration below the lower flammability limit.
-
Insulating Layer: The resulting metal oxide (Al₂O₃ or MgO) forms a protective layer on the polymer surface, further insulating it from heat.
A key difference between ATH and MDH is their decomposition temperature. ATH decomposes at approximately 220°C, while MDH decomposes at a higher temperature, around 330°C. This makes MDH more suitable for polymers that are processed at higher temperatures.
Experimental Protocols
To provide a practical context for the performance data, this section details the standard test methods used to evaluate flame retardancy and a representative synthesis protocol for a flame-retardant polymer.
Standard Flammability Test Methods
The UL 94 standard is a widely used method for assessing the flammability of plastic materials. The vertical burn test (V-0, V-1, or V-2) is particularly relevant for evaluating the performance of flame retardants.
Methodology:
-
Specimen Preparation: A rectangular specimen of the material is prepared to standardized dimensions.
-
Test Setup: The specimen is clamped vertically. A burner is positioned below the specimen.
-
Flame Application: A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.
-
Dripping: A piece of cotton is placed below the specimen to observe if any flaming drips ignite it.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether flaming drips ignite the cotton. V-0 is the most stringent classification, indicating the highest level of flame retardancy.
Caption: Workflow for the UL 94 Vertical Burn Test.
The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material.
Methodology:
-
Specimen Preparation: A small, vertically oriented specimen is prepared.
-
Test Chamber: The specimen is placed in a glass chimney.
-
Gas Mixture: A controlled mixture of nitrogen and oxygen is flowed up through the chimney.
-
Ignition: The top of the specimen is ignited.
-
Oxygen Concentration Adjustment: The oxygen concentration is systematically varied until the minimum concentration that just supports flaming combustion is determined.
-
LOI Value: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates greater fire resistance.
Caption: Workflow for the Limiting Oxygen Index (LOI) Test.
Synthesis of a Flame-Retardant Acrylic Polymer
This protocol provides a general method for the synthesis of poly(methyl methacrylate) (PMMA) with incorporated this compound via free radical polymerization.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (2,3-DBPA)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge the desired amounts of MMA, 2,3-DBPA, and toluene. The ratio of MMA to 2,3-DBPA will determine the bromine content and thus the flame retardancy of the final polymer.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Initiator Addition: Dissolve the initiator (BPO or AIBN) in a small amount of toluene and add it to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) and maintain it with stirring. The polymerization time will vary depending on the desired conversion and molecular weight.
-
Precipitation and Purification: After the desired polymerization time, cool the reaction mixture. Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Caption: General workflow for the synthesis of a flame-retardant acrylic polymer.
Conclusion and Future Outlook
This compound remains a highly effective reactive flame retardant due to its efficient gas-phase inhibition mechanism. However, the industrial landscape is increasingly shifting towards non-halogenated alternatives due to regulatory pressures and market demand for more environmentally friendly materials.
Phosphorus-based flame retardants offer the advantage of a condensed-phase mechanism that can reduce smoke and toxic gas emissions. Inorganic hydroxides provide a cost-effective, non-toxic solution, particularly for applications where high filler loadings are acceptable.
The selection of an appropriate flame-retardant system is a multi-faceted decision that requires a thorough evaluation of performance requirements, processing characteristics, cost, and regulatory compliance. This guide has provided a comparative framework and the necessary experimental context to aid in this decision-making process. Future research will likely focus on synergistic combinations of different flame-retardant systems and the development of novel, bio-based flame retardants to meet the evolving demands of the industry.
References
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,3-Dibromopropyl Acrylate
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. 2,3-Dibromopropyl acrylate, a halogenated acrylate ester, is a reactive monomer that requires meticulous handling from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The "why" behind each step is as critical as the "how," ensuring a self-validating system of safety within your laboratory.
Hazard Profile & Immediate Safety Considerations
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely another reagent; it is a substance with multiple hazard classifications that demand respect.
Primary Hazards:
-
Reactivity: this compound is a polymerizable compound.[1][2][3] This polymerization can be initiated by heat, light, or air, and can be violently exothermic if uncontrolled.[1][2][4][5] It is also reactive with a range of common laboratory chemicals, including acids, strong oxidizing agents, caustic solutions, and alkali metals.[2][3][4]
-
Toxicity & Irritation: The compound is considered toxic if ingested and is a known skin and eye irritant.[2][3][4] GHS classifications identify it as causing skin irritation (H315) and serious eye irritation (H319).[3]
-
Environmental: Like many synthetic organic compounds, improper disposal can lead to environmental contamination. Acrylate-based products should not be released into drains or waterways.[6]
| Property | Data | Source(s) |
| CAS Number | 19660-16-3 | [1][3][7] |
| Molecular Formula | C₆H₈Br₂O₂ | [3] |
| Appearance | Clear, light brown liquid | [1][4] |
| Primary Health Hazards | Toxic by ingestion; Causes skin and serious eye irritation. | [2][3][4] |
| Key Reactivity Hazards | Polymerizable; May be unstable to heat, light, and air. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, acids, caustic solutions, alkali metals, hydrides. | [2][4][5] |
Standard Operating Procedure: Waste Collection & Disposal
This protocol outlines the necessary steps for safely accumulating and disposing of this compound waste. Adherence to this procedure is critical for ensuring personnel safety and regulatory compliance.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Rationale: Creating a controlled environment and ensuring personal protection are paramount before handling any hazardous waste.
-
Designate a Waste Accumulation Area: Identify a specific, well-ventilated location for your hazardous waste container, away from heat, sunlight, and incompatible chemicals.[8] This area should be clearly marked.
-
Don Appropriate PPE: Before handling the chemical or its waste, at a minimum, wear:
-
Prepare the Waste Container: Select a chemically compatible container, typically glass or polyethylene. Ensure it is clean, dry, and has a secure, vapor-tight lid. The container must be clearly labeled "Hazardous Waste," with the full chemical name: "this compound."[8]
Phase 2: Waste Transfer and Storage
Rationale: The transfer process carries a high risk of spills and exposure. A deliberate, careful methodology is required.
-
Segregate Waste Streams: Crucially, never mix this compound waste with other waste streams. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent dangerous exothermic reactions.[2][4][8]
-
Transfer the Waste: Carefully pour or pipette the waste this compound into the prepared, labeled hazardous waste container. Perform this transfer within a certified chemical fume hood to minimize inhalation exposure.
-
Secure and Store: Securely close the container lid. Do not overfill; leave at least 10% headspace to allow for vapor expansion. Place the container in your designated waste accumulation area.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor to schedule a pickup.[8] Complete all required hazardous waste manifests or paperwork as instructed by your EHS department.
Emergency Protocol: Spill & Exposure Management
Accidents can happen despite the most stringent precautions. Immediate and correct action is vital to mitigate harm.
Small Spill Cleanup (Under 250 mL in a Fume Hood)
-
Alert Personnel: Immediately notify others in the vicinity and restrict access to the area.[10][11]
-
Ensure Ventilation: Maintain high ventilation, preferably within a chemical fume hood.
-
Use Proper Absorbent: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent. Avoid cellulose-based absorbents (like paper towels) or clay-based absorbents (kitty litter) initially, as these have been noted as potentially incompatible with this reactive group. [1][2]
-
Collect Debris: Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable plastic bag or container.[1][2]
-
Decontaminate: Wipe down the spill surface with alcohol, followed by a thorough wash with soap and water.[1][2]
-
Dispose of Waste: Label the container with all contents (e.g., "Spill Debris: this compound, Vermiculite") and manage it as hazardous waste.[12]
For larger spills, or any spill outside a fume hood, evacuate the area immediately and call emergency services.[10]
Personnel Exposure First Aid
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Wash the area gently with soap and water. Seek immediate medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention, even if no symptoms are apparent.[2]
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or symptoms like coughing or shortness of breath develop, seek immediate medical attention.[2]
Disposal Workflow and Decision Logic
The proper disposal of this compound is a linear process governed by safety and regulatory checkpoints. The following diagram illustrates this workflow, from the point of generation to final compliant disposal.
Caption: Disposal workflow for this compound waste.
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with institutional and federal regulations, protecting yourself, your colleagues, and the environment.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 19660-16-3 [chemicalbook.com]
- 5. Cas 19660-16-3,this compound | lookchem [lookchem.com]
- 6. Disposing of acrylic paint: how to do it safely and in an environmentally friendly way! [malennachzahlen-schipper.com]
- 7. This compound | 19660-16-3 | TCI AMERICA [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. scipoly.com [scipoly.com]
- 10. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dibromopropyl Acrylate
Welcome to your essential guide for the safe handling of 2,3-Dibromopropyl acrylate (CAS No: 19660-16-3). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and associated protocols. We will explore the causality behind each safety measure, ensuring every step is part of a self-validating system for minimizing risk.
This compound is a halogenated acrylate ester that demands rigorous handling protocols. It is classified as a skin and eye irritant, is toxic upon ingestion, and presents polymerization and reactivity hazards.[1][2][3] Adherence to the protocols outlined below is not merely a matter of compliance but a foundational component of responsible science.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. This compound is not only a primary irritant but also carries other significant chemical hazards.
-
Health Hazards:
-
Skin Irritation (H315): Direct contact can cause significant skin irritation.[1]
-
Serious Eye Irritation (H319): Vapors and splashes pose a severe risk to eye health.[1]
-
Inhalation: While specific inhalation toxicity data is limited, acrylates as a class can cause respiratory irritation.[4][5] Symptoms can include wheezing, coughing, or shortness of breath.[1][6]
-
-
Physicochemical Hazards:
-
Reactivity: As a halogenated ester, it can react exothermically with acids, strong oxidizing agents, and caustic solutions.[1][2][3] It may also generate flammable hydrogen gas when mixed with alkali metals or hydrides.[1][2][6]
-
Instability: The compound may be unstable when exposed to heat, light, and air, which can lead to hazardous polymerization.[1][2][3]
-
This hazard profile dictates a multi-faceted PPE strategy designed to create a complete barrier between the researcher and the chemical.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is governed by a risk assessment based on the hazards identified above. The following table summarizes the minimum required PPE for handling this compound. All PPE should be selected and used in accordance with the Occupational Safety and Health Administration (OSHA) standards.[7]
| Protection Area | Required PPE | Rationale and Key Specifications |
| Respiratory | NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and P100 (dust/mist) filter. | Protects against inhalation of vapors and potential aerosols, especially when handling the neat compound or creating solutions.[1][6] All users must be fit-tested and trained per OSHA's Respiratory Protection Standard (29 CFR 1910.134).[7] |
| Eye & Face | Chemical safety goggles and a full-face shield. | Provides a robust barrier against splashes and vapors, addressing the "serious eye irritation" classification.[1] Standard safety glasses are insufficient. |
| Hand | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | The inner glove protects against incidental contact, while the outer glove bears the primary exposure. Change the outer glove immediately upon contamination or every 30-60 minutes during extended procedures.[8] |
| Body | Flame-resistant laboratory coat, fully buttoned. | Protects skin from splashes and provides a removable barrier in case of a significant spill.[8] For larger quantities, a chemically resistant apron over the lab coat is required. |
| Feet | Closed-toe, chemically resistant shoes. | Prevents exposure from spills that may reach the floor. Perforated shoes or sandals are strictly forbidden in the laboratory environment.[8] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, sequential workflow is critical for safety. The following diagram and procedures outline the process from preparation to post-handling decontamination.
Caption: Workflow for Safely Handling this compound.
Preparation Phase
-
Work Area Verification: All handling of this compound must occur within a certified chemical fume hood. Verify the certification date is current.
-
Assemble Materials: Before donning PPE, gather all necessary chemicals, glassware, and equipment to minimize movement in and out of the controlled workspace.
-
Emergency Readiness: Confirm the location of the nearest emergency shower and eyewash station. Ensure the access path is unobstructed and that the equipment has been recently tested.[8]
-
Donning PPE: Put on PPE in the following order:
-
Lab coat and closed-toe shoes.
-
Inner gloves.
-
Outer gloves.
-
Chemical safety goggles.
-
Face shield.
-
Respirator (perform a positive and negative pressure seal check).
-
Handling Phase
-
Chemical Transfer: Conduct all weighing, dilution, and transfer operations deep within the fume hood to ensure optimal vapor capture.
-
Container Management: Keep all containers holding this compound sealed when not in immediate use. The compound may be unstable to air and light.[1][2]
-
Observation: Continuously monitor the reaction or procedure for any signs of unexpected polymerization or reactivity, such as temperature increase or changes in viscosity.
Decontamination and Disposal Phase
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes pipette tips, absorbent paper, and gloves.
-
Surface Decontamination: After completing work, decontaminate all surfaces within the fume hood. The recommended procedure is a solvent wash with alcohol, followed by a thorough wash with a strong soap and water solution.[1][6]
-
Container Rinsing: Empty containers that held this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[9]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination, in the following order:
-
Outer gloves (dispose of as hazardous waste).
-
Face shield and goggles (clean and store appropriately).
-
Lab coat (remove by rolling it outwards, handle as potentially contaminated).
-
Inner gloves (dispose of as hazardous waste).
-
Respirator (clean and store as per manufacturer's instructions).
-
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Emergency Response Plan
In the event of an exposure, immediate and correct action is paramount.
-
Eye Contact: Immediately flush the eyes with water or a normal saline solution for 20-30 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention, even if no symptoms are apparent.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing while flooding the affected area with copious amounts of water for at least 15 minutes in a safety shower. Gently wash the skin with soap and water. Seek immediate medical attention if symptoms like redness or irritation develop.[1][6]
-
Inhalation: Immediately move the affected person to fresh air. If symptoms such as coughing, wheezing, or shortness of breath occur, seek immediate medical attention.[1][6]
-
Spill Response: For small spills, use absorbent paper to collect the liquid. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not re-enter the area until it has been professionally decontaminated and cleared for re-entry.[1]
By integrating these detailed protocols into your daily laboratory operations, you build a robust culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 19660-16-3 [m.chemicalbook.com]
- 3. Cas 19660-16-3,this compound | lookchem [lookchem.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl acrylate [cdc.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acrylate [cdc.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
